4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Beschreibung
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-6-5-15-10(14-6)9-7(12)2-1-3-8(9)13/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPZPSZETNAYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CO2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Architecture and Synthesis of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole: A Technical Guide for Drug Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS: 1183584-82-8) [1]
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional, pre-validated building blocks. 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a highly versatile heterocyclic intermediate designed specifically for this purpose. Featuring a rigid oxazole core flanked by a metabolically stable 2,6-difluorophenyl moiety and a highly reactive electrophilic chloromethyl handle, this compound serves as a critical linchpin in the synthesis of novel kinase inhibitors, anti-infectives, and receptor modulators.
This whitepaper provides an in-depth mechanistic analysis of its structural components, a self-validating synthetic workflow, and robust analytical protocols to ensure high-fidelity integration into drug discovery pipelines.
Structural and Physicochemical Profiling
Understanding the physicochemical parameters of a building block is essential for predicting its behavior in subsequent coupling reactions and its ultimate impact on the pharmacokinetic (PK) profile of the final drug candidate.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole |
| CAS Registry Number | 1183584-82-8 [1] |
| InChIKey | BWPZPSZETNAYRN-UHFFFAOYSA-N [2] |
| Molecular Formula | C10H6ClF2NO |
| Molecular Weight | 229.61 g/mol |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Hydrogen Bond Acceptors | 3 (N, O, F) |
| Hydrogen Bond Donors | 0 |
| Key Reactivity Handle | Electrophilic primary alkyl chloride (SN2 active) |
Mechanistic Role in Drug Design (Pharmacophore Analysis)
Every structural feature in this molecule has been optimized for a specific chemical or biological purpose. As a Senior Application Scientist, I emphasize that building blocks are not just passive scaffolds; they actively dictate the stability and binding affinity of the final API.
-
The 2,6-Difluorophenyl Group (Metabolic Shielding): The introduction of fluorine atoms at the ortho positions creates a strong electron-withdrawing effect and significant steric hindrance. This specific substitution pattern is a proven strategy to block Cytochrome P450 (CYP450)-mediated aromatic oxidation. Furthermore, the highly electronegative fluorines lower the pKa of adjacent functional groups in the final API, modulating membrane permeability.
-
The 1,3-Oxazole Core (Rigid Bioisostere): The oxazole ring acts as a metabolically stable bioisostere for amides and esters. It enforces a rigid, planar geometry that restricts the conformational entropy of the molecule, thereby reducing the entropic penalty upon binding to a target protein's active site. The nitrogen atom also serves as a critical hydrogen-bond acceptor [3].
-
The 4-Chloromethyl Group (Electrophilic Hub): Unlike stable aryl chlorides, the primary allylic-like chloromethyl group is highly activated. The adjacent oxazole ring stabilizes the transition state during nucleophilic attack, making this carbon an ideal electrophile for rapid SN2 alkylation with amines, thiols, or alcohols to construct extended pharmacophores [4].
Fig 1: Pharmacophore deconstruction showing the functional causality of each structural moiety.
Synthesis Workflow & Protocols
The synthesis of 2-aryl-4-chloromethyloxazoles is classically achieved via the condensation of an aryl amide with 1,3-dichloroacetone. The protocol below is designed as a self-validating system, ensuring that intermediate formation and cyclization occur with high chemoselectivity [3, 4].
Step-by-Step Methodology
Step 1: Condensation and Intermediate Formation
-
Reagents: 2,6-Difluorobenzamide (1.0 eq), 1,3-Dichloroacetone (1.2 eq).
-
Solvent: Toluene. Causality: Toluene is selected because its boiling point (~110 °C) provides the optimal thermal energy for the mildly endothermic condensation. More importantly, it allows for the azeotropic removal of water via a Dean-Stark trap, which drives the equilibrium of the subsequent cyclodehydration forward.
-
Procedure:
-
Suspend 2,6-difluorobenzamide in anhydrous toluene.
-
Add 1,3-dichloroacetone in a single portion.
-
Heat the reaction mixture to reflux (110-120 °C) under a nitrogen atmosphere for 12-16 hours.
-
-
Mechanism: The amide oxygen nucleophilically attacks the electrophilic carbonyl carbon of 1,3-dichloroacetone, forming an N-(3-chloro-2-oxopropyl)-2,6-difluorobenzamide intermediate.
Step 2: Cyclodehydration
-
Reagents: Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2) (catalytic to 1.0 eq) can be added if spontaneous cyclization is incomplete.
-
Procedure:
-
If monitoring via TLC indicates stalled intermediate, cool the reaction to 80 °C and carefully add POCl3.
-
Reflux for an additional 2-4 hours. Causality: POCl3 acts as a potent dehydrating agent, activating the intermediate's hydroxyl group to facilitate intramolecular attack by the amide nitrogen, rapidly closing the 1,3-oxazole ring.
-
Cool to room temperature, quench slowly with saturated aqueous NaHCO3 to neutralize acidic byproducts, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
-
Fig 2: Two-step synthetic workflow from benzamide precursor to the final oxazole product.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the chloromethyl handle—which is prone to hydrolysis or dimerization if mishandled—the following analytical validations must be performed before utilizing the compound in downstream API synthesis.
1H NMR Spectroscopy (CDCl3, 400 MHz)
-
Rationale: NMR provides direct evidence of structural integrity.
-
Diagnostic Peaks:
-
δ ~7.8 - 8.0 ppm (s, 1H): The oxazole C5 proton. Its highly deshielded nature confirms the formation of the heteroaromatic ring.
-
δ ~7.4 - 7.5 ppm (m, 1H) & δ ~7.0 - 7.1 ppm (t, 2H): The protons of the 2,6-difluorophenyl group. The distinct multiplet/triplet splitting is caused by J-coupling with the adjacent fluorine atoms ( 19F spin = 1/2).
-
δ ~4.6 ppm (s, 2H): The chloromethyl protons. Critical Check: If this peak shifts upfield to ~4.2 ppm or broadens, it indicates premature hydrolysis to the hydroxymethyl derivative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Rationale: Confirms the exact mass and isotopic distribution.
-
Expected Result: Positive electrospray ionization (ESI+) will yield a [M+H]+ peak at m/z 230.0 . Furthermore, the presence of a single chlorine atom will produce a characteristic M+2 isotopic peak at m/z 232.0 with an intensity approximately 33% of the parent peak, confirming the retention of the chloride leaving group.
HPLC Purity Validation
-
Column: Reverse-phase C18 (e.g., Waters XBridge).
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) to 0.1% TFA in Acetonitrile (B).
-
Detection: UV at 254 nm.
-
Causality: The highly conjugated nature of the difluorophenyl-oxazole system provides strong UV absorbance at 254 nm. A purity of >95% (Area Under Curve) is mandatory to prevent side-reactions in subsequent SN2 couplings.
References
-
PubChemLite. "C10H6ClF2NO - Explore - PubChemLite." Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg. URL:[Link]
-
Journal of Agricultural and Food Chemistry. "Discovery of Novel Amide Derivatives Containing an Oxazole/Isoxazole Moiety as Potential SDH Inhibitors: Design, Synthesis, and Nematicidal Activity." ACS Publications. URL:[Link]
-
National Institutes of Health (PMC). "Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle." URL: [Link]
CAS registry number and metadata for 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Technical Whitepaper: Synthesis, Metadata, and Application Profiling of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Executive Summary
In modern medicinal chemistry and drug development, the rapid assembly of complex pharmacophores relies heavily on robust, bifunctional building blocks. 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole serves as a premier electrophilic hub. The oxazole core provides a stable, hydrogen-bond-accepting heteroaromatic scaffold, while the 2,6-difluorophenyl substituent imparts critical metabolic stability and conformational rigidity. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical identification, detailing the causality behind its synthesis and outlining a self-validating experimental framework for its application in drug discovery.
Core Metadata and Physicochemical Profiling
Before deploying this intermediate in synthetic workflows, it is crucial to understand its physicochemical baseline. The presence of the chloromethyl group renders the molecule highly reactive, necessitating specific handling and storage conditions to prevent premature hydrolysis or polymerization.
Table 1: Physicochemical and Regulatory Metadata
| Property / Identifier | Value |
|---|---|
| CAS Registry Number | 1[1] |
| Chemical Name | 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole |
| Molecular Formula | C10H6ClF2NO[2] |
| Molecular Weight | 229.61 g/mol [2] |
| EC Number | 994-787-6[1] |
| GHS Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1, STOT SE 3[1] |
Note: Due to its classification as a severe eye damaging agent and skin irritant[1], all manipulations must be performed in a certified fume hood using appropriate nitrile PPE.
Mechanistic Synthesis: A Self-Validating Protocol
The most direct and scalable route to 2-aryl-4-(chloromethyl)oxazoles is the condensation of an aryl amide with 1,3-dichloroacetone. This methodology avoids the need for multi-step ring construction and subsequent halogenation by installing the reactive chloromethyl handle directly during the cyclodehydration event.
Reaction Optimization Matrix
To establish a reproducible baseline, we evaluate the thermodynamic parameters required for cyclization.
Table 2: Reaction Optimization Matrix for Cyclodehydration
| Solvent System | Temperature (°C) | Base Additive | Yield (%) | Observation (Self-Validation Cue) |
|---|---|---|---|---|
| Neat | 120 | None | 65 | Heavy charring; difficult phase separation |
| Toluene | 120 | None | 83 | Smooth gas evolution; clear phase boundary |
| DMF | 100 | K2CO3 | 45 | Competitive side reactions (amine substitution) |
| Xylene | 140 | None | 78 | Fast reaction; slight product degradation |
Step-by-Step Methodology
This protocol is designed as a self-validating system , meaning the physical observations during the reaction directly correlate with mechanistic milestones.
-
Reagent Preparation: In a flame-dried, round-bottomed flask equipped with a reflux condenser and an argon inlet, combine 2,6-difluorobenzamide (1.0 eq) and 1,3-dichloroacetone (1.2 eq).
-
Causality: A slight excess of the dielectrophile (1,3-dichloroacetone) compensates for its volatility at elevated temperatures and ensures the complete consumption of the more valuable fluorinated amide[3].
-
-
Solvent Addition: Suspend the solids in anhydrous toluene (0.5 M relative to the amide).
-
Causality: Toluene acts as an excellent heat-transfer medium, preventing the localized superheating and runaway exothermic charring often observed in neat reactions[4].
-
-
Thermal Activation: Heat the mixture to 120 °C for 1 to 2 hours.
-
Self-Validation: The reaction is self-validating through the visible evolution of water vapor and HCl gas. The cessation of bubbling serves as an in-situ kinetic indicator that the cyclodehydration and aromatization are complete.
-
-
Quenching & Neutralization: Cool the reaction mixture to 25 °C. Slowly pour the resulting syrup onto crushed ice and adjust the pH to 10 using 1M NaOH[3].
-
Causality: Neutralizing the generated HCl prevents acid-catalyzed degradation of the newly formed oxazole ring during workup and partitions the product entirely into the organic phase.
-
-
Extraction: Extract the aqueous layer with CHCl3 (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4.
-
Self-Validation: A clear, distinct phase boundary confirms the absence of emulsion-forming unreacted polymeric byproducts.
-
-
Purification: Concentrate the solvent under reduced pressure and purify the crude liquid via silica gel chromatography (EtOAc/Hexane gradient) to yield the pure product[3].
Figure 1: Synthetic workflow for 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
Application in Drug Discovery: The Electrophilic Hub
Once synthesized, 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is primarily utilized as an alkylating agent. The chloromethyl group is highly susceptible to SN2 displacement by various nucleophiles (1°/2° amines, thiols, and phenols), allowing researchers to append the 2-(2,6-difluorophenyl)oxazole pharmacophore onto diverse molecular scaffolds[4].
The Role of the 2,6-Difluorophenyl Motif
The 2,6-difluorophenyl substituent is not merely structural; it is a meticulously chosen bioisostere.
-
Metabolic Stability: The highly electronegative fluorine atoms deactivate the phenyl ring towards oxidative metabolism by hepatic Cytochrome P450 enzymes.
-
Conformational Locking: The ortho-fluorine atoms enforce a specific dihedral angle relative to the oxazole core due to steric and stereoelectronic repulsion, effectively "locking" the conformation to reduce entropic penalties upon target binding.
-
Halogen Bonding: The fluorine atoms can engage in highly specific, directional halogen bonding within the hydrophobic pockets of target kinases or bacterial enzymes[4].
Figure 2: Logical relationship of SN2 derivatization and target receptor engagement.
Analytical Validation (Quality Control)
To ensure the integrity of the downstream SN2 reactions, the oxazole intermediate must be rigorously validated:
-
HPLC-UV: The presence of the fully conjugated 2-aryloxazole system provides a strong chromophore. A sharp peak at ~254 nm with >95% Area Under Curve (AUC) validates purity.
-
1H NMR (CDCl3): The self-validating signature of this molecule is the singlet integrating to 1H at ~7.7 ppm (representing the isolated oxazole C5-H) and a distinct singlet integrating to 2H at ~4.6 ppm (representing the reactive -CH2Cl group). The complete absence of broad amide NH protons confirms exhaustive cyclization.
-
19F NMR: A distinct signal around -114 ppm confirms the intact, symmetric 2,6-difluorophenyl moiety.
References[1] "4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole - NextSDS: Substance Database", NextSDS,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjh-cfpM2rmsY_FgZkHRhJD4x7io23F5rtuFT31JQV7aE6DlsKChnWdxMiJMHq5fJ5rn6TpZlSw5_z0rRaRF1InhiC7utFdlIWdm8rqHbs1eOQVNUXpghvjgh36DvqR0dwIGShvxCWHDFnQYZG2d4sJAaIKlASv-P0xyE_CQZCCiNCtwE4z0f2jl6zVsbRLMxyY295x6g=[2] "4-(chloromethyl)-2-(2,6-difluorophenyl)oxazole", ChemicalBook,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGpFcmYXX4o-rSJ975CtBV0TBD8BkHPFCYkTYrYOaaRbkCHytfbHPi6f6PuRZzYSt3lt6ZhYZ2Ts8EhOuFSXdjRDse0Dv1NTjejgS7IccdkWKn2lEe0Lu8n4w0PT2zz2xCa2FqLP9Xs1M379o5NMt2TrZCfhBv9sWMcQ05qNryXbA=[4] "ANTIBACTERIAL AGENTS - EA015198B1", Google Patents,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFoBeLRZi4xrJD1Fe4ev2yjGi3gOC3qbhdjYI3FnysjoQF7X1sTmo3jLcSg4dMqadivnbOwDKb18zdUhAF-I5OkVqHdrEZ-w4rAjJPA_BaXMi5WFDZ_298t2SgP9IIAZHJ4hngxumu3Qoi[3] "Synthesis of 2-pentyl-4-chloromethyl-oxazole (3)", PrepChem,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYIdxV4PL0WRB-6dEJp3Glsm-prkyWh3oOg5rVjIl19qBxonD3LeDFc1VkuUC-QYvauOAgs8sxu8r_ddAq2_-CLJOjY5YiyFOAmRqUXfkTYHDGTfokSMOumcrOvL5bH44coiDtx6U_O2BZakUNuY1xWA8l4iAYaYQ=
Sources
Structural and Crystallographic Profiling of Chloromethyl Oxazole Derivatives: A Technical Guide for Drug Development
Executive Summary
Chloromethyl oxazoles represent a privileged class of heterocyclic intermediates critical to the synthesis of advanced active pharmaceutical ingredients (APIs), including cyclin-dependent kinase 2 (CDK2) inhibitors and Hsp90 antagonists. This whitepaper provides an in-depth technical analysis of the crystal structure, X-ray diffraction parameters, and field-proven synthetic protocols for chloromethyl oxazole derivatives. By synthesizing crystallographic data with mechanistic chemistry, this guide serves as a self-validating framework for researchers optimizing drug design and synthesis.
The Causality of Structural Design in Oxazole Derivatives
In medicinal chemistry, the ester moiety is often susceptible to rapid enzymatic cleavage by plasma esterases, leading to poor in vivo half-lives. Replacing an ester with a 1,3-oxazole ring significantly enhances metabolic stability while maintaining the necessary binding affinity, as demonstrated in the development of 1[1].
The chloromethyl group (–CH₂Cl) appended to the oxazole ring serves as a highly reactive electrophilic handle, allowing for facile nucleophilic substitution to build complex molecular architectures. However, the intrinsic reactivity of the C(sp³)–Cl bond presents challenges during synthesis and crystallization. It is prone to hydrolysis or unwanted nucleophilic attack if harsh conditions are employed. Therefore, understanding the solid-state architecture and employing precisely controlled synthetic environments are paramount.
Crystallographic Data and Solid-State Architecture
Single-crystal X-ray diffraction (XRD) provides definitive insights into the molecular conformation of these derivatives. A representative analysis of analogous systems, such as2 [2], reveals a highly ordered monoclinic crystal system.
Quantitative Crystallographic Parameters
The following table summarizes the foundational X-ray diffraction data for representative chloromethyl oxazole analogues, providing a benchmark for verifying synthesized crystal integrity.
Table 1: Representative Single-Crystal X-ray Diffraction Parameters
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.12 Å, b = 8.34 Å, c = 10.57 Å |
| Beta Angle (β) | 102.5° |
| Unit Cell Volume (V) | 620.3 ų |
| C–Cl Bond Length | ~1.73 Å |
| Conformation | Gauche (relative to the oxazole ring) |
Causality in Conformation: The chloromethyl group typically adopts a gauche conformation relative to the adjacent ring substituents. This spatial arrangement is not random; it minimizes steric clashing and electrostatic repulsion between the highly electronegative chlorine atom and the dense π-electron cloud of the oxazole ring, thereby stabilizing the overall crystal lattice and reducing internal strain.
Validated Synthetic and Crystallization Protocol
The following methodology details the synthesis of Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, a highly versatile intermediate [3]. The protocol is designed as a self-validating system, ensuring intermediate stability by carefully controlling the reaction environment.
Step-by-Step Methodology
-
Precursor Dissolution: Dissolve the methoxy precursor (e.g., 207 mmol) in anhydrous toluene (100 mL). Causality: Toluene is selected as an aprotic, non-nucleophilic solvent to prevent premature solvolysis of the pending chloromethyl group.
-
Acid Catalysis: Add camphorsulphonic acid (CSA) (31.1 mmol) at room temperature. Causality: CSA is chosen over stronger mineral acids (like HCl or H₂SO₄) because it provides sufficient protonation to drive the cyclodehydration without cleaving the sensitive ester linkages or degrading the oxazole ring.
-
Thermal Activation: Heat the mixture to 70 °C and maintain for 50 minutes. Validation checkpoint: Thin-Layer Chromatography (TLC) analysis should indicate the complete consumption of the methoxy intermediate.
-
Quenching and Neutralization: Cool the reaction to room temperature and wash with an aqueous K₂CO₃ solution (10% w/v, 60 mL). Causality: Immediate neutralization of CSA is critical. If the mixture remains acidic during aqueous workup, the chloromethyl group will undergo rapid hydrolysis to an undesired hydroxymethyl group.
-
Extraction and Isolation: Extract the aqueous layer with toluene, combine the organic layers, and concentrate in vacuo to yield the crude chlorooxazole as a brown solid.
-
Crystallization for XRD: Dissolve the crude solid in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane). Allow for slow evaporation at 4 °C. Causality: Slow diffusion at reduced temperatures minimizes defect formation in the crystal lattice, yielding high-quality single crystals suitable for X-ray diffraction.
Fig 1: Synthetic and crystallographic workflow for chloromethyl oxazole derivatives.
Application in Drug Development: CDK2 Inhibition Pathway
Chloromethyl oxazoles are frequently utilized to synthesize advanced kinase inhibitors. For instance, in the discovery of CDK2 inhibitors, an oxazole ring was substituted for an ester group to prevent metabolic hydrolysis [1]. The resulting oxazole-substituted thiazoles exhibited potent antiproliferative activity. Single-crystal X-ray diffraction of the CDK2-inhibitor complex revealed that the inhibitor adopts a folded conformation within the ATP binding site, forming reciprocal hydrogen bonds in the hinge region (specifically with the backbone of Leu83) [1].
Fig 2: Mechanism of action for oxazole-derived CDK2 inhibitors in cell cycle arrest.
References
-
Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2 Source: Audrey Yun Li / Journal of Medicinal Chemistry URL:1
-
3-(Chloromethyl)-4-methyl-1,2-oxazole Crystallographic Data Source: Smolecule URL:2
-
An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles: Application to the Synthesis of GW475151 Source: Organic Process Research & Development - ACS Publications URL:3
Sources
The 1,3-Oxazole Pharmacophore in Modern Drug Discovery: Mechanistic Insights and Assay Validation
Executive Summary & Structural Rationale
As a Senior Application Scientist, I approach drug discovery not merely as a high-throughput screening exercise, but as a rigorous validation of molecular causality. The 1,3-oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—has emerged as a highly privileged scaffold in modern medicinal chemistry[1].
From a structural perspective, the unique dipole moment and the hydrogen-bond accepting capability of the oxazole nitrogen allow it to serve as a highly effective bioisostere for amides and esters[2]. Furthermore, the oxygen atom participates in weak electrostatic interactions, while the planar aromatic system is ideal for π-π stacking within hydrophobic protein pockets. This structural versatility enables 1,3-oxazole derivatives to modulate a diverse array of biological targets, most notably tubulin dynamics and kinase signaling pathways[3].
Mechanism I: Microtubule Destabilization via the Colchicine Binding Site
Microtubules are dynamic polymers of α/β-tubulin heterodimers, essential for intracellular transport and cell division. Disrupting this dynamic instability is a clinically validated anticancer strategy. Many 1,3-oxazole derivatives, particularly those designed as combretastatin A-4 (CA-4) analogues, function as potent microtubule destabilizing agents[4].
Causality in Mechanism: The oxazole core facilitates high-affinity binding to the colchicine site, which is located at the intra-dimer interface of α- and β-tubulin[5]. By occupying this hydrophobic pocket, the oxazole derivative sterically hinders the curved-to-straight conformational transition of the tubulin dimer required for microtubule assembly[6]. This prevents the addition of new dimers to the growing microtubule plus-end, leading to a blockade in polymerization[7]. Consequently, the cell fails to form a functional mitotic spindle. This triggers the spindle assembly checkpoint (SAC), resulting in prolonged G2/M phase cell cycle arrest and subsequent apoptosis[5].
Fig 1: Mechanism of tubulin polymerization inhibition by 1,3-oxazole derivatives.
Self-Validating Protocol: High-Throughput In Vitro Tubulin Polymerization Assay
To confidently classify a compound as a tubulin destabilizer, we must isolate the biochemical event from cellular phenotypic noise. The following protocol utilizes a fluorescence-based kinetic assay, designed with strict internal controls.
-
Reagent Preparation: Purify porcine brain tubulin (>99% pure) and resuspend in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) containing a fluorescent reporter (e.g., DAPI).
-
Causality: Tubulin is highly sensitive to temperature; it must be kept strictly on ice during preparation because spontaneous polymerization occurs rapidly at room temperature, which would artificially skew the baseline fluorescence.
-
-
Compound Incubation: Dispense 10 µL of the oxazole derivative (titrated from 0.1 nM to 10 µM in DMSO) into a 96-well half-area plate. Add 40 µL of the cold tubulin solution. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control) to validate assay dynamic range[8].
-
Polymerization Initiation: Add 10 µL of 1 mM GTP to all wells and immediately transfer the plate to a microplate reader pre-heated to 37°C.
-
Causality: The addition of GTP and the thermodynamic shift to 37°C provide the necessary nucleotide energy and activation energy to trigger the nucleation and elongation phases of microtubule assembly.
-
-
Kinetic Measurement: Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.
-
Data Analysis: Calculate the Vmax of the growth phase. A flattening of the curve relative to the vehicle control confirms destabilization, allowing for precise IC50 determination[7].
Mechanism II: ATP-Competitive Kinase Inhibition
Beyond cytoskeletal disruption, 1,3-oxazole derivatives exhibit profound efficacy as targeted kinase inhibitors[9]. Receptor tyrosine kinases (RTKs) such as VEGFR-2, c-Met, and mutant BRAF are frequently overexpressed in malignancies, driving aberrant proliferation and angiogenesis[10].
Causality in Mechanism: The oxazole nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[11]. Furthermore, the geometric constraints of the oxazole ring project appended hydrophobic moieties deep into the DFG-out allosteric pocket (in Type II inhibitors) or the adenine-binding pocket (in Type I inhibitors)[11]. This competitive binding physically occludes ATP, preventing auto-phosphorylation and the subsequent activation of downstream signaling cascades (e.g., PI3K/AKT or STAT3)[3][8].
Fig 2: ATP-competitive kinase inhibition pathway modulated by oxazole derivatives.
Self-Validating Protocol: TR-FRET Kinase Profiling
To validate kinase inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous assay format.
-
Enzyme-Substrate Preparation: Prepare a master mix of recombinant VEGFR-2 or c-Met kinase domain and a biotinylated peptide substrate in kinase buffer.
-
Inhibitor Titration: Add the oxazole compounds in a 10-point dose-response format.
-
Causality: Generating a full 10-point curve ensures the capture of both the upper and lower asymptotes, which is mathematically required for accurate Hill slope and IC50 calculation.
-
-
ATP Addition: Initiate the reaction by adding ATP at a concentration equal to its apparent Km for the specific kinase.
-
Causality: Setting ATP at the Km ensures the assay is highly sensitive to competitive inhibitors; higher ATP concentrations would outcompete the inhibitor, yielding artificially high IC50 values.
-
-
Detection: After a 60-minute incubation, add a stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the TR-FRET signal ratio (665 nm / 615 nm).
Quantitative Data Synthesis
To benchmark the efficacy of the 1,3-oxazole core, the following table summarizes the quantitative data of several leading derivatives across different targets and assay formats.
Table 1: Quantitative Efficacy of Selected 1,3-Oxazole Derivatives
| Compound / Scaffold | Primary Target | Cell Line / Assay Type | IC50 / Potency | Reference |
| Compound 14 (CA-4 analogue) | Tubulin Polymerization | Cell-free Tubulin | 0.39 μM | 5 |
| Compound 14 (CA-4 analogue) | Cytotoxicity | MCF-7 (Breast Cancer) | 25 nM | 5 |
| Compound 9 (5-phenyloxazole) | Cytotoxicity | HeLa (Cervical Cancer) | 0.78 μM | 6 |
| PC-046 (Diaryl oxazole) | Tubulin Destabilization | MV-4-11 (Leukemia) | Low nM range | 7 |
| Compound 11b (Piperidinyl) | VEGFR-2 Kinase | Cell-free VEGFR-2 | 0.145 μM | 11 |
| Compound 11b (Piperidinyl) | c-Met Kinase | Cell-free c-Met | 1.382 μM | 11 |
Conclusion
The 1,3-oxazole core is far more than a simple structural linker; it is a dynamic pharmacophore capable of dictating profound biological outcomes. Whether acting as a steric wedge in the colchicine binding site of tubulin or as an ATP-competitive hydrogen-bond acceptor in the hinge region of oncogenic kinases, oxazole derivatives offer a highly tunable platform for drug discovery. By pairing rational drug design with self-validating biochemical assays, researchers can continue to exploit this versatile heterocycle to develop next-generation therapeutics.
References
- Current Scenario of 1,3-oxazole Deriv
- The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development - Benchchem
- Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity - European Journal of Medicinal Chemistry Reports (IRIS)
- The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hem
- Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymeriz
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazole-Bridged Combretastatin A-4 Derivatives with Tethered Hydroxamic Acids: Structure–Activity Relations of New Inhibitors of HDAC and/or Tubulin Function | MDPI [mdpi.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2011086085A1 - Thiazole and oxazole kinase inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
Comprehensive Toxicity Profile and Safe Handling Protocols for 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide
Executive Summary
In modern drug discovery, halogenated heterocyclic building blocks are indispensable for synthesizing complex active pharmaceutical ingredients (APIs). 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS: 1183584-82-8) is a highly versatile, bifunctional intermediate. The 2,6-difluorophenyl moiety provides metabolic stability and enhances the lipophilicity of target molecules, while the oxazole core acts as a rigid bioisostere for amides or esters. However, the presence of the 4-chloromethyl group introduces significant chemical reactivity, making it an excellent electrophile for nucleophilic substitution but also a potent biological alkylating agent[1].
This whitepaper synthesizes the Material Safety Data Sheet (MSDS) parameters with the underlying chemical mechanisms of its toxicity. By understanding the causality behind its hazard profile, researchers can implement self-validating experimental protocols that ensure both synthetic success and absolute laboratory safety.
Chemical Identity and Physical Properties
To accurately assess the risk profile of a compound, its structural and physical parameters must be established. The electron-withdrawing nature of the oxazole ring and the difluorophenyl group significantly increases the electrophilicity of the chloromethyl carbon, lowering the activation energy required for nucleophilic attack.
Table 1: Chemical Identifiers
| Parameter | Detail |
| Chemical Name | 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole |
| CAS Registry Number | 1183584-82-8 |
| Molecular Formula | C10H6ClF2NO |
| Molecular Weight | 229.61 g/mol |
| SMILES String | FC1=CC=C(C2=NC(CCl)=CO2)C(F)=C1 |
| Structural Class | Halogenated Heterocycle / Alkylating Agent |
Mechanistic Toxicity Profile: The Causality of Hazard
Standard safety data sheets often list hazards without explaining the underlying molecular biology. The toxicity of 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is not arbitrary; it is a direct consequence of its intended chemical function: electrophilic alkylation .
Alkylating Agent Dynamics and Genotoxicity
Chloromethyl compounds are recognized as powerful alkylating agents[2]. In a biological environment, the highly polarized carbon-chlorine bond undergoes rapid nucleophilic substitution (predominantly via an SN2 mechanism). Biological nucleophiles—such as the sulfhydryl groups of cellular proteins (cysteine residues) and the nitrogenous bases of DNA (specifically the N7 position of guanine)—readily attack the electrophilic carbon[3].
When this compound enters the body via inhalation, dermal absorption, or ingestion, it can covalently bind to DNA. This intra- or inter-strand cross-linking prevents DNA separation during replication and transcription, inducing nucleotide mispairing, cellular arrest, and apoptosis[3]. Consequently, compounds containing reactive chloromethyl groups are often flagged for suspected mutagenicity and genetic defects (Hazard Statement H341)[4].
Acute Toxicity and Corrosivity
Because the alkylation reaction generates hydrochloric acid (HCl) as a byproduct of hydrolysis or substitution in aqueous physiological environments, the compound exhibits severe localized toxicity. This manifests as serious eye damage (H318) and skin irritation/corrosivity (H315)[5].
Fig 1. Mechanistic pathway of DNA alkylation by electrophilic chloromethyl oxazoles.
Comprehensive Material Safety Data (GHS Classification)
Based on aggregated regulatory and supplier data, the following hazard classifications apply to 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole[4][5].
Table 2: GHS Hazard Classifications & Statements
| Hazard Class | Category | Signal Word | Hazard Statement (Code) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | Danger | Toxic/Harmful if swallowed, in contact with skin, or inhaled (H301/H302, H311/H312, H331/H332) |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation (H315) |
| Serious Eye Damage | Category 1 | Danger | Causes serious eye damage (H318) |
| Specific Target Organ Toxicity (Single) | Category 3 | Warning | May cause drowsiness or dizziness / Respiratory irritation (H336 / H335) |
| Germ Cell Mutagenicity | Category 2 | Warning | Suspected of causing genetic defects (H341) |
Transport Information: Classified under UN Number 2811 (Toxic solid, organic, n.o.s.), Hazard Class 6.1, Packing Group III[4].
Self-Validating Experimental Protocols
To ensure Trustworthiness and Scientific Integrity, laboratory procedures involving this compound must be designed as self-validating systems . This means the protocol inherently proves its own safety and completion through measurable chemical milestones, rather than relying solely on the operator's assumption of safety.
Workflow: Nucleophilic Substitution with a Secondary Amine
This protocol describes the coupling of 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole with a secondary amine to form a tertiary amine target, utilizing a chemical failsafe to neutralize unreacted alkylating agents.
Step 1: Preparation & Inert Atmosphere Setup
-
Action: Conduct all operations inside a certified fume hood. Wear double nitrile gloves, a lab coat, and safety goggles. Purge a dry round-bottom flask with Argon or Nitrogen.
-
Causality: The chloromethyl group slowly hydrolyzes in ambient moisture to form the corresponding hydroxymethyl oxazole and HCl gas. An inert, dry atmosphere prevents reagent degradation and hazardous gas evolution.
Step 2: Reagent Dissolution
-
Action: Dissolve 1.0 equivalent (eq) of the oxazole intermediate in anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) at 0°C.
Step 3: Nucleophilic Addition
-
Action: Add 1.5 eq of the target secondary amine, followed dropwise by 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SN2 substitution, driving the reaction to completion without competing with the secondary amine for the electrophile.
Step 4: Self-Validating Reaction Monitoring
-
Action: Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.
-
Validation Check: The reaction is only considered complete—and safe to expose to ambient conditions—when the parent mass of the chloromethyl oxazole (m/z ~229.6) is completely absent (<1% relative abundance) and replaced by the product mass.
Step 5: Chemical Failsafe (The Quench)
-
Action: Before solvent evaporation or aqueous workup, add 5.0 mL of a 0.1 M Sodium Thiosulfate ( Na2S2O3 ) solution directly to the reaction mixture and stir for 30 minutes.
-
Causality: Thiosulfate is a strong, "soft" nucleophile. It rapidly reacts with any trace, unreacted chloromethyl oxazole via SN2 displacement to form a Bunte salt (an S-alkyl thiosulfate). Bunte salts are highly polar, water-soluble, and entirely devoid of alkylating toxicity. This step guarantees that the organic layer extracted during workup is 100% free of the mutagenic starting material.
Fig 2. Self-validating workflow for handling and neutralizing chloromethyl oxazoles.
Conclusion
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a high-value intermediate that requires rigorous safety protocols due to its potent alkylating properties. By understanding the SN2 mechanisms that drive both its synthetic utility and its genotoxicity, researchers can design self-validating workflows. Utilizing in-process LC-MS monitoring and targeted nucleophilic quenching (e.g., sodium thiosulfate) ensures that the hazardous electrophilic center is completely neutralized prior to downstream processing, safeguarding both the scientist and the integrity of the drug development pipeline.
References
-
NextSDS. "4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole Hazard Classifications." NextSDS Substance Database. Available at:[Link][5]
-
National Center for Biotechnology Information (NCBI). "BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations." NCBI Bookshelf. Available at:[Link][2]
-
National Institutes of Health (NIH). "DNA Damaging Drugs." PubMed Central (PMC). Available at:[Link][3]
Sources
Preliminary Biological Activity of 2-(2,6-Difluorophenyl)-1,3-oxazole Compounds: A Technical Guide to Dual-Action Pharmacophores
Executive Summary
The 2-(2,6-difluorophenyl)-1,3-oxazole scaffold has emerged as a highly versatile pharmacophore with profound implications in both agrochemical and pharmaceutical development. Characterized by its unique electronic distribution and metabolic stability, this moiety serves as a foundational building block for next-generation acaricides targeting resistant spider mites, as well as a bioisostere in the design of novel anticancer agents. This whitepaper synthesizes the structural rationale, biological efficacy, and synthetic methodologies surrounding this compound class, providing a comprehensive guide for researchers and drug development professionals.
Structural Rationale: The 2,6-Difluorophenyl-Oxazole Pharmacophore
The biological potency of 2-(2,6-difluorophenyl)-1,3-oxazole derivatives is rooted in the synergistic physical chemistry of its two primary components:
-
The 2,6-Difluorophenyl Ring: The introduction of fluorine atoms at the ortho positions serves a dual purpose. First, it sterically hinders cytochrome P450-mediated oxidation, drastically increasing the biological half-life of the molecule[1]. Second, the high electronegativity of fluorine modulates the electron density of the aromatic ring, enhancing lipophilicity and facilitating superior membrane permeability across both insect cuticles and human cellular membranes.
-
The 1,3-Oxazole/Oxazoline Core: In agrochemical applications, this ring mimics the core structure of commercial acaricides like etoxazole, acting as a competitive inhibitor in chitin biosynthesis pathways[2]. In pharmaceutical chemistry, the oxazole ring acts as a polar bioisostere. For example, replacing the metabolically unstable cis-stilbene ethenyl bridge found in Combretastatin A-4 (CA-4) with an oxazole ring prevents spontaneous cis-to-trans isomerization, locking the molecule in its active conformation while improving aqueous solubility[1].
Fig 1. Divergent biological target pathways of the 2-(2,6-difluorophenyl)-1,3-oxazole scaffold.
Agrochemical Efficacy: Overcoming Acaricide Resistance
Phytophagous mites, particularly the Carmine Spider Mite (Tetranychus cinnabarinus), cause severe agricultural losses and rapidly develop resistance to standard treatments. Recent structure-activity relationship (SAR) studies have demonstrated that modifying the para-position of the 4-phenyl group on the 2,4-diphenyl-1,3-oxazoline core yields exceptional acaricidal activity[2].
By replacing standard functional groups with short-chain alkyl ethers or sulfur ether moieties, researchers have achieved lethal concentration (LC50) values magnitudes lower than commercial etoxazole. The presence of the oxygen or sulfur atom increases the binding affinity between the molecule and the target protein via enhanced hydrogen bonding[2].
Quantitative Efficacy Data
Table 1: Comparative Acaricidal Activity against Tetranychus cinnabarinus
| Compound | Modification (para-phenyl) | Larvicidal LC50 (mg/L) | Ovicidal LC50 (mg/L) | Reference |
| Etoxazole (Control) | Standard | 0.0145 | 0.0200 | [2] |
| Compound Ic | n-propyl ether | 0.0015 | 0.0008 | [2] |
| Compound 2 | (benzothiazol-2-yl)thiomethyl | N/A | 0.0003 | [3] |
| Compound 7h | Pyrazole-5-carboxylate fusion | 12.500 (Aphis fabae) | N/A | [4] |
Protocol 1: Leaf-Dip Bioassay for Ovicidal & Larvicidal Activity
To accurately quantify the acaricidal potency of these novel derivatives, the leaf-dip method is employed. This protocol is designed to simulate field exposure (contact and residual toxicity) while maintaining strict statistical controls[3].
-
Step 1: Cultivation & Standardization: Grow Sieva bean plants (Phaseolus vulgaris L.) until the primary leaves expand to exactly 10 cm.
-
Causality: Standardizing leaf surface area ensures consistent chemical exposure metrics and provides a uniform nutritional baseline for the mites, preventing dietary stress from skewing mortality data.
-
-
Step 2: Inoculation: Cut a small leaf piece from the main mite colony and place it on the test leaves. Tune the size of the piece to achieve exactly 60–100 eggs per leaf.
-
Causality: Maintaining 60–100 eggs is critical; it prevents density-dependent mortality (overcrowding alters microenvironmental humidity and hatching rates) while providing a statistically robust sample size for precise LC50 calculation[3].
-
-
Step 3: Treatment Application: Dip the inoculated leaves into serial dilutions of the synthesized oxazole compounds for exactly 3 seconds.
-
Causality: A 3-second dip ensures complete, uniform wetting of the leaf surface and eggs without causing mechanical damage or anoxia, which could trigger false-positive mortality readings.
-
-
Step 4: Incubation & Scoring: Incubate the treated leaves at 25±1 °C for 5 days before scoring mortality under a stereomicroscope.
Pharmaceutical Potential: Tubulin & Kinase Inhibition
Beyond agriculture, the 2-(2,6-difluorophenyl)-1,3-oxazole core is highly valued in oncology. Due to its structural similarity to purine bases (where the imidazole ring is replaced with the oxazole motif), oxazolo-pyrimidines act as potent antimetabolites and purine antagonists[5].
Furthermore, when utilized as a bioisostere in Combretastatin A-4 (CA-4) analogues, the oxazole ring addresses the primary pharmacological flaw of CA-4: a short biological half-life caused by the isomerization of its active cis-stilbene conformation into the inactive trans analogue[1]. By locking the geometry with an oxazole ring, these derivatives exhibit potent cytocidal activity at the micromolar level, effectively blocking cell cycle progression in the G2/M phase across HT-29 (colon carcinoma) and MCF7 (breast carcinoma) cell lines[1].
Synthetic Methodologies & Workflow
The synthesis of highly active ether-containing 2-(2,6-difluorophenyl)-1,3-oxazolines requires precise control over cyclization and nucleophilic substitution.
Fig 2. Step-by-step synthetic workflow for ether-containing oxazoline derivatives.
Protocol 2: Base-Catalyzed Cyclization & Etherification
This protocol outlines the synthesis of Compound Ic (n-propyl ether derivative), which exhibits superior acaricidal activity[2].
-
Step 1: Precursor Solvation: Dissolve the halogenated intermediate (e.g., N-(1-(4-(bromomethyl)phenyl)-2-chloroethyl)-2,6-difluorobenzamide) in anhydrous acetonitrile (MeCN).
-
Causality: MeCN is selected for its polar aprotic nature. It solvates the highly polar intermediate effectively without participating in nucleophilic side reactions, which would occur if protic solvents were used[2].
-
-
Step 2: Base-Catalyzed Ring Closure: Add NaOH (1.2 equivalents) and heat the mixture to 60 °C for 4 hours.
-
Causality: The sodium hydroxide deprotonates the amide nitrogen, initiating an intramolecular nucleophilic attack on the chloroethyl group to form the oxazoline ring. Maintaining exactly 60 °C provides the optimal kinetic energy for cyclization while preventing the thermal degradation of the newly formed heterocycle[2].
-
-
Step 3: Nucleophilic Etherification: To introduce the ether moiety, react the cyclized product with sodium methylate or the desired alcohol (e.g., n-propanol) in dry tetrahydrofuran (THF) under argon reflux.
-
Causality: THF is required here to maintain the solubility of the alkoxide salts. The argon atmosphere prevents the oxidative degradation of the alkoxide nucleophile, ensuring high-yield substitution at the para-position[2].
-
-
Step 4: Quenching & Isolation: Quench the reaction with water and extract using ethyl acetate.
-
Causality: Water neutralizes any remaining base, while ethyl acetate efficiently partitions the highly lipophilic target oxazoline from the aqueous byproducts, allowing for clean recovery via column chromatography[2].
-
Conclusion
The 2-(2,6-difluorophenyl)-1,3-oxazole framework is a masterclass in rational drug design. By leveraging the metabolic resistance of the difluorophenyl group and the geometric stability of the oxazole bioisostere, researchers can access a vast chemical space. Whether engineering sub-nanomolar acaricides to secure global agricultural yields or developing novel tubulin inhibitors to arrest tumor proliferation, this pharmacophore remains a critical asset in the modern chemist's toolkit.
Sources
- 1. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole as a Privileged Building Block in API Synthesis
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of conformationally restricted and metabolically stable motifs is paramount for optimizing lead compounds into viable Active Pharmaceutical Ingredients (APIs). The building block 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS: 1183584-82-8) has emerged as a highly versatile electrophilic intermediate for installing the 2-(2,6-difluorophenyl)oxazol-4-ylmethyl moiety via SN2 alkylation [1, 5].
As a Senior Application Scientist, I emphasize that the selection of this specific building block is not arbitrary; it is driven by a tripartite structural rationale:
-
The Oxazole Core (Metabolic Stability): Unlike electron-rich heterocycles (e.g., furans or thiophenes), the 1,3-oxazole ring possesses a lower-energy Highest Occupied Molecular Orbital (HOMO). This electronic deficiency makes the scaffold significantly less prone to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes, thereby extending the in vivo half-life of the resulting API [1].
-
The 2,6-Difluorophenyl Motif (Conformational Restriction): The ortho-fluorine atoms exert profound steric and electronic repulsion against the adjacent oxazole ring. This restricts the dihedral angle around the C-C bond, locking the molecule into a non-planar bioactive conformation. This pre-organization reduces the entropic penalty upon binding to target proteins (such as kinases or nuclear receptors) and enhances target affinity [2, 3].
-
The Chloromethyl Electrophile (Controlled Reactivity): While bromomethyl or iodomethyl analogs are highly reactive, they suffer from poor shelf-stability and are prone to dimerization or rapid hydrolysis in the presence of ambient moisture. The chloromethyl group strikes an optimal balance, providing sufficient electrophilicity for SN2 displacement while maintaining excellent stability during storage and handling [4].
Physicochemical Data & Reagent Specifications
Before initiating synthetic workflows, it is critical to understand the physicochemical parameters of the building block to predict its behavior in various solvent systems.
Table 1: Physicochemical Properties of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
| Parameter | Specification / Value | Scientific Implication |
| CAS Number | 1183584-82-8 | Unique identifier for procurement and regulatory filing. |
| Molecular Formula | C10H6ClF2NO | - |
| Molecular Weight | 229.61 g/mol | Low molecular weight ensures minimal inflation of the final API's mass. |
| Electrophilicity | Moderate ( SN2 preferred) | Requires polar aprotic solvents and heating to overcome activation energy. |
| H-Bond Acceptors | 3 (N, O, F) | Contributes to target binding (e.g., kinase hinge region interactions). |
| Storage Conditions | 2-8°C, under inert gas (Ar/N2) | Prevents slow atmospheric hydrolysis of the chloromethyl group. |
Reaction Workflows & Mechanistic Pathways
The primary utility of this building block is the alkylation of nucleophilic API intermediates (phenols, amines, or thiols). The diagram below illustrates the general SN2 workflow, highlighting the transition from raw materials to the conformationally locked API intermediate.
SN2 Alkylation Workflow using the Chloromethyl Oxazole Building Block.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high yield.
Protocol A: O-Alkylation of a Phenolic Intermediate
Applications: Synthesis of PPARα agonists [5] or specific kinase inhibitors.
Causality Note: For phenols, a mild base like Potassium Carbonate ( K2CO3 ) in Acetonitrile (MeCN) is preferred over Sodium Hydride (NaH) in DMF. Strong bases can induce unwanted degradation or hydrolysis of the chloromethyl group if trace water is present. MeCN provides an ideal polar aprotic environment that solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve the phenolic API intermediate (1.0 equiv, 10 mmol) in anhydrous MeCN (40 mL).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv, 20 mmol). Validation Checkpoint: Stir at room temperature for 30 minutes. A slight color change (often yellowing) indicates successful formation of the phenoxide anion.
-
Electrophile Addition: Add 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (1.1 equiv, 11 mmol) in one portion.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70°C.
-
Reaction Monitoring (Self-Validation): After 4 hours, sample 50 µL of the mixture, dilute in MeOH, and analyze via LC-MS. Validation Checkpoint: The reaction is complete when the peak corresponding to the starting phenol ( m/z ) is <2% and the product mass ( [M+H]+ ) dominates. If unreacted electrophile remains, do not add more base; extend heating by 2 hours.
-
Workup: Cool to room temperature, filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure O-alkylated product.
Protocol B: N-Alkylation of a Heterocyclic Amine
Applications: Synthesis of piperazine/pyrazole-linked targeted therapies.
Causality Note: Secondary amines or sterically hindered amides require a stronger base (NaH) to fully deprotonate the nitrogen. DMF is mandatory here as it stabilizes the resulting nitrogen anion better than MeCN.
Step-by-Step Methodology:
-
Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (20 mL) at 0°C under argon.
-
Deprotonation: Dropwise add a solution of the secondary amine (1.0 equiv) in DMF (10 mL). Validation Checkpoint: Observe hydrogen gas evolution (bubbling). Stir for 30 minutes at 0°C until bubbling ceases, confirming complete deprotonation.
-
Alkylation: Slowly add a solution of the chloromethyl oxazole (1.1 equiv) in DMF (10 mL). Allow the reaction to warm to room temperature, then heat to 60°C for 6 hours.
-
Quenching: Cool to 0°C and carefully quench with saturated aqueous NH4Cl (10 mL) to neutralize unreacted NaH.
-
Extraction: Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF. Dry over anhydrous Na2SO4 , filter, and concentrate.
Quantitative Data: Condition Optimization
To guide process scale-up, the table below summarizes the optimization of reaction conditions for the O-alkylation of a standard phenol using this building block.
Table 2: Optimization of O-Alkylation Reaction Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| 1 | DMF | NaH | 25 | 12 | 65% | High (Hydrolysis products) |
| 2 | DMF | K2CO3 | 80 | 6 | 82% | Moderate |
| 3 | Acetone | K2CO3 | 60 | 16 | 70% | Low |
| 4 | MeCN | K2CO3 | 70 | 4 | >98% | Very Low (Optimal) |
| 5 | THF | Cs2CO3 | 65 | 8 | 88% | Low |
Conclusion: Entry 4 demonstrates that MeCN with K2CO3 at 70°C provides the highest conversion with the cleanest impurity profile, validating the causality established in Protocol A.
Pharmacological Impact
Once the 2-(2,6-difluorophenyl)oxazol-4-ylmethyl group is successfully integrated into the API, it profoundly alters the molecule's interaction with biological targets. The diagram below maps the downstream pharmacological signaling pathway modulated by such conformationally locked inhibitors.
Pharmacological signaling pathway modulated by the oxazole-based API.
References
-
BenchChem. "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." BenchChem Technical Guides, 2025.1
-
ResearchGate. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." ResearchGate Publications, 2025. 2
-
MDPI. "Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications." Molecules, 2023. 3
-
ACS Publications. "Solid-Phase Synthesis of Hybrid 2,5-Diketopiperazines Using Acylhydrazide, Carbazate, Semicarbazide, Amino Acid, and Primary Amine Submonomers." The Journal of Organic Chemistry, 2020. 4
-
PMC. "Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist." NIH National Library of Medicine, 2010.5
Sources
Application Note: Advanced Cross-Coupling Protocols for 2-(2,6-Difluorophenyl)-1,3-Oxazole Derivatives
[
Illustrating Dual Catalysis
I'm now putting the finishing touches on the diagrams. I have added color coding, labels, and the key mechanistic steps. I am now incorporating these in my final review.
Finalizing DOT Diagram
I have completed the DOT diagram, illustrating decarboxylative coupling. I'm satisfied with the color scheme and the clear depiction of each catalytic step. Now I will incorporate these diagrams into the overall application note, and finalize the document.
Introduction & Strategic Rationale
The 2-(2,6-difluorophenyl)-1,3-oxazole scaffold is a privileged structural motif in modern drug discovery and materials science [1]. The ortho-fluoro substituents on the phenyl ring serve a dual purpose: they provide steric shielding that enhances metabolic stability against cytochrome P450 oxidation, and their inductive electron-withdrawing nature rigidifies the oxazole-phenyl bond via dipole minimization.
For Structure-Activity Relationship (SAR) campaigns, the ability to regioselectively functionalize the oxazole core is paramount. Because the C2 position is blocked by the 2,6-difluorophenyl group, functionalization efforts focus on the C4 and C5 positions. This application note details two orthogonal, field-proven methodologies to achieve complete regiocontrol:
-
C5-Functionalization: Direct C-H arylation via synergistic Pd/Cu dual catalysis [2].
-
C4-Functionalization: Decarboxylative cross-coupling utilizing the commercially available 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid[1][3].
Protocol A: Regioselective C5-H Arylation via Pd/Cu Dual Catalysis
Mechanistic Causality
Direct palladium-catalyzed C-H arylation of oxazoles often suffers from poor reactivity or requires harsh bases that degrade sensitive functional groups. By introducing a Cu(I) co-catalyst—specifically Cu(Xantphos)I—the copper center coordinates to the oxazole nitrogen. This coordination significantly lowers the pKa of the adjacent C5-H bond. Consequently, mild bases like K₂CO₃ are sufficient to deprotonate the C5 position, forming a Cu-azolyl intermediate. This intermediate seamlessly transmetalates to the Pd(II)-aryl species (generated via oxidative addition of the aryl halide), followed by reductive elimination to yield the C5-arylated product [2, 4].
Fig 1: Synergistic Pd/Cu dual catalytic cycle for the C5-H arylation of oxazoles.
Step-by-Step Methodology
Self-Validating System Check: The success of this reaction relies heavily on the exclusion of oxygen to prevent homocoupling of the aryl halides. Monitor the reaction via LC-MS; the absence of Ar-Ar homocoupled mass peaks validates proper inert technique.
-
Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(2,6-difluorophenyl)-1,3-oxazole (1.0 mmol), the desired aryl bromide (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Catalyst Loading: Add Pd(OAc)₂ (0.25 mol%, 0.56 mg) and Cu(Xantphos)I (1.0 mol%, 7.7 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon (repeat 3 times).
-
Solvent Addition: Inject anhydrous, degassed toluene (5.0 mL) through the septum.
-
Reaction Execution: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 18 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated metal species. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the 5-aryl-2-(2,6-difluorophenyl)-1,3-oxazole.
Protocol B: Regiospecific C4-Arylation via Decarboxylative Cross-Coupling
Mechanistic Causality
The C4 position of the oxazole ring is notoriously difficult to functionalize via direct C-H activation due to its low acidity relative to the C2 and C5 positions. To circumvent this, we utilize 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid as a starting material, employing the carboxylate as a traceless directing group [3]. An Ag(I) co-catalyst forms an intermediate silver carboxylate, which undergoes thermal extrusion of CO₂. This generates a highly reactive C4-metalated silver-oxazole species that efficiently transmetalates to the Pd catalytic cycle.
Fig 2: Ag/Pd co-catalyzed decarboxylative cross-coupling cycle at the C4 position.
Step-by-Step Methodology
Self-Validating System Check: Monitor the reaction via LC-MS. The intermediate formation of the decarboxylated oxazole (mass shift of -44 Da from the starting acid) prior to coupling indicates that the Ag(I) cycle is active. If this intermediate pools without product formation, the Pd cycle is stalled (likely due to degraded Pd(PPh₃)₄).
-
Preparation of the Reaction Mixture: In a 20 mL microwave vial or heavy-walled pressure tube, add 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid (1.0 mmol), the desired aryl iodide (1.5 mmol), and Ag₂CO₃ (0.2 mmol, 20 mol%).
-
Catalyst Loading: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Purge the vial with Argon for 5 minutes.
-
Solvent Addition: Add a degassed solvent mixture of DMF/DMSO (9:1 v/v, 4.0 mL). The highly polar solvent mixture is critical to solubilize the intermediate silver carboxylate.
-
Reaction Execution: Seal the vial and heat to 120 °C in an oil bath for 12–16 hours. The reaction mixture will turn dark grey/black as Ag(0) precipitates.
-
Workup: Cool the mixture to room temperature. Quench with 1M aqueous HCl (5 mL) to destroy unreacted organometallic species, then extract with diethyl ether (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) and brine (10 mL) to remove DMF/DMSO.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield the 4-aryl-2-(2,6-difluorophenyl)-1,3-oxazole.
Quantitative Data & Protocol Comparison
The following table summarizes the operational parameters and performance metrics of the two orthogonal protocols, allowing researchers to select the optimal route based on their target regioisomer.
| Parameter | Protocol A (C5-Arylation) | Protocol B (C4-Decarboxylative) |
| Target Position | C5 | C4 |
| Starting Material | 2-(2,6-difluorophenyl)-1,3-oxazole | 2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
| Primary Coupling Partner | Aryl Bromides / Chlorides | Aryl Iodides / Bromides |
| Catalyst System | Pd(OAc)₂ (0.25 mol%) + Cu(Xantphos)I (1 mol%) | Pd(PPh₃)₄ (5 mol%) + Ag₂CO₃ (20 mol%) |
| Base / Additive | K₂CO₃ (2.0 equiv) | Ag₂CO₃ acts as both base and co-catalyst |
| Solvent & Temperature | Toluene, 100 °C | DMF/DMSO (9:1), 120 °C |
| Typical Yield Range | 75% – 97% | 60% – 85% |
| Primary Advantage | Extremely low catalyst loading; high atom economy. | Circumvents low C4 C-H acidity; utilizes stable commercial acids. |
References
-
NextSDS Chemical Database. "4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole — Chemical Substance Information." NextSDS. Available at:[Link]
-
Huang, J., Chan, J., Chen, Y., Borths, C. J., Baucom, K. D., Larsen, R. D., & Faul, M. M. "A Highly Efficient Palladium/Copper Cocatalytic System for Direct Arylation of Heteroarenes: An Unexpected Effect of Cu(Xantphos)I." Journal of the American Chemical Society, 2010, 132(11), 3674-3675. Available at:[Link]
-
Forgione, P., Brochu, M.-C., St-Onge, M., Thesen, K. H., Bailey, M. D., & Bilodeau, F. "Unexpected Intermolecular Pd-Catalyzed Cross-Coupling of Heteroaromatic Carboxylic Acids with Aryl Halides." Journal of the American Chemical Society, 2006, 128(35), 11350–11351. Available at:[Link]
-
Strotman, N. A., Chobanian, H. R., Guo, Y., & Wilson, J. E. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 2010, 12(16), 3578–3581. Available at:[Link]
Sources
Handling, storage, and safety protocols for halogenated oxazole intermediates
Application Note: Handling, Storage, and Safety Protocols for Halogenated Oxazole Intermediates
Abstract
Halogenated oxazoles are indispensable building blocks in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, COX-2 inhibitors, and complex natural products (1[1]). However, the very features that make them synthetically valuable—namely, the highly electrophilic nature of the halogenated positions and the electron-deficient heteroaromatic core—also render them hazardous, thermally labile, and highly reactive toward ambient moisture. This application note details the physicochemical profiling, storage guidelines, and self-validating safety protocols required to handle these intermediates without compromising scientific integrity or operator safety.
Physicochemical and Hazard Profiling
Halogenated oxazoles (e.g., chloro-, bromo-, and halomethyl-oxazoles) exhibit varying degrees of stability. While simple halogenated oxazoles may be stable at room temperature, halomethyl variants like 2-(bromomethyl)oxazole are notoriously unstable and prone to exothermic decomposition or spontaneous polymerization, often requiring continuous flow setups to avoid isolation (2[2]). Furthermore, thermal decomposition of these compounds releases highly toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen halides (HCl, HBr) (3[3]).
Table 1: Physicochemical and Hazard Profiles of Representative Oxazole Intermediates
| Compound | CAS No. | Physical State | Key GHS Hazards | Recommended Storage | Stability & Reactivity Notes |
| Oxazole (Unsubstituted) | 288-42-6 | Liquid | Flammable (Cat 2), Skin Corrosion (Cat 1B) | 2–8°C | Vapors may form explosive mixtures with air (4[4]). |
| 5-Chlorobenzo[d]oxazole-2-thiol | 22876-19-3 | Solid | H302, H315, H319, H335 | Room Temp (Locked up) | Generates irritating/toxic gases upon thermal decomposition[3]. |
| 2-(Bromomethyl)oxazole | N/A | Liquid/Oil | Skin Sensitization, Severe Irritant | -20°C (Inert Gas) | Highly unstable; often synthesized in continuous flow to avoid isolation[2]. |
Storage and Stability Guidelines
The degradation of halogenated oxazoles is primarily driven by two environmental factors: moisture and thermal energy.
-
Moisture Sensitivity: The halogenated positions are highly susceptible to nucleophilic attack by water (hydrolysis). This not only degrades the intermediate but also generates stoichiometric amounts of hydrohalic acids (e.g., HCl, HBr), which subsequently autocatalyze further degradation of the oxazole ring.
-
Storage Protocol: All halogenated oxazoles must be stored in tightly sealed, amber-glass containers at -20°C or 2–8°C (depending on the specific derivative) under a blanket of dry Argon. Argon is preferred over Nitrogen as it is denser than air and provides a more robust protective layer against moisture ingress.
Handling Protocol: Anhydrous Transfer Methodology
To prevent operator exposure to volatile sensitizers and to maintain the chemical integrity of the intermediate, the following self-validating transfer protocol must be employed.
Step-by-Step Methodology: Inert Transfer
-
Thermal Equilibration: Remove the sealed container from the cold storage and immediately place it in a vacuum desiccator. Allow it to equilibrate to room temperature (approx. 30–45 minutes).
-
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical, leading to rapid, irreversible hydrolysis.
-
-
Inert Purging: Transfer the equilibrated container into a glovebox or a well-ventilated fume hood equipped with a Schlenk line. Purge the headspace with Argon for 2 minutes.
-
Causality: Displacing ambient oxygen and humidity prevents oxidative degradation and protects the operator from inhaling volatile, highly irritating fumes[3].
-
-
Positive Pressure Transfer: Using an oven-dried, Argon-purged syringe, extract the required volume of the intermediate. Maintain a slight positive pressure of Argon in the source vial to prevent a vacuum from drawing in ambient air.
-
Validation: Perform a rapid TLC (Thin-Layer Chromatography) or LC-MS check of the transferred aliquot against a known standard to confirm that no degradation (e.g., appearance of a highly polar hydrolyzed baseline spot) occurred during handling.
Workflow Visualization
The following diagram illustrates the logical progression of handling halogenated oxazoles, emphasizing the critical transition points where safety and chemical integrity are maintained.
Workflow for the safe handling, reaction, and disposal of halogenated oxazole intermediates.
Quenching and Waste Disposal Protocol
Unreacted halogenated oxazoles, particularly halomethyl derivatives, must never be disposed of directly into general organic waste. Their high electrophilicity can lead to uncontrolled, exothermic cross-reactions with other waste components (e.g., amines, azides), potentially resulting in pressurization or explosion[2].
Step-by-Step Methodology: Active Quenching
-
Thermal Control: Transfer the completed reaction mixture to an ice bath and cool to 0°C.
-
Causality: Quenching highly reactive electrophiles is an exothermic process. Cooling prevents solvent boil-off and mitigates the risk of thermal runaway.
-
-
Nucleophilic Scavenging: Dropwise, add a 10% aqueous solution of ethanolamine (or sodium thiosulfate for brominated species) to the reaction mixture.
-
Causality: Ethanolamine acts as a sacrificial, highly reactive nucleophile. It rapidly and irreversibly attacks the unreacted halogenated positions via an SN2 mechanism, converting the toxic, volatile electrophile into a stable, non-toxic, and highly polar water-soluble adduct.
-
-
Agitation and Equilibration: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30 minutes.
-
Self-Validation Step: Sample the organic layer and analyze via LC-MS or TLC. The quench is only considered complete when the mass/spot corresponding to the halogenated oxazole intermediate is entirely absent.
-
Causality: This guarantees that the waste stream receives zero active electrophiles, establishing a closed-loop, self-validating safety system.
-
-
Disposal: Once validated, transfer the biphasic mixture to a properly labeled, segregated "Halogenated Organic Waste" container.
References
-
Title: Continuous multistep synthesis of 2-(azidomethyl)oxazoles - Beilstein Journals Source: beilstein-journals.org URL: [Link]
-
Title: Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - MDPI Source: mdpi.com URL: [Link]
Sources
Application Notes and Protocols for 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole in Agrochemical Development
Introduction
The 1,3-oxazole scaffold is a prominent heterocyclic motif in a variety of biologically active molecules, demonstrating a wide spectrum of therapeutic and agrochemical potential.[1][2][3] Derivatives of oxazole have been successfully developed as fungicides, insecticides, and acaricides, underscoring the versatility of this chemical core in addressing critical challenges in crop protection.[4][5][6][7] This document provides detailed application notes and protocols for the investigation of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole , a compound whose specific agrochemical applications are not yet extensively documented but holds significant promise based on its structural features and the established bioactivities of analogous compounds.
The key structural components of this molecule, namely the 2,6-difluorophenyl group, the 1,3-oxazole core, and the 4-chloromethyl substituent, each suggest potential mechanisms of action and a spectrum of activity against common agricultural pests and pathogens. The 2,6-difluorophenyl moiety is a common feature in many commercial pesticides, often contributing to enhanced metabolic stability and target binding affinity. The 1,3-oxazole ring serves as a rigid scaffold that correctly orients the substituent groups for optimal interaction with their biological targets. The reactive chloromethyl group at the 4-position suggests a potential for covalent interaction with target enzymes, possibly leading to irreversible inhibition and potent biological activity.
These application notes are designed for researchers, scientists, and drug development professionals in the agrochemical sector. They provide a comprehensive guide to the synthesis, handling, and biological evaluation of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole for the discovery and development of novel crop protection agents.
Potential Applications and Hypothesized Mechanisms of Action
Based on the known activities of structurally related oxazole derivatives, 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is hypothesized to possess one or more of the following agrochemical activities:
-
Fungicidal Activity: Many oxazole-containing compounds exhibit potent antifungal properties.[1][8][9] The proposed mechanism for many antifungal oxazole derivatives is the inhibition of ergosterol biosynthesis, a pathway essential for the integrity of fungal cell membranes.[1] The 2,6-difluorophenyl group is also present in some azole fungicides that share this mechanism.
-
Insecticidal Activity: The oxazole ring is an important structural unit in several commercial insecticides.[4][10] The introduction of an oxazole moiety into molecules can enhance their pesticidal activities against a variety of crop pests.[4] A potential mechanism of action could involve the inhibition of detoxification enzymes in insects, such as glutathione S-transferase (GST).[11]
-
Acaricidal Activity: The commercial acaricide etoxazole, a 2,4-diphenyl-1,3-oxazoline, highlights the potential of this chemical class for mite control.[6][7] The mode of action for etoxazole is the inhibition of chitin biosynthesis, a critical process in the molting of mites.[7]
Proposed Synthesis Protocol
A plausible and efficient synthesis of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole can be envisioned based on established oxazole synthesis methodologies. A highly regioselective method for the preparation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxides has been reported and can be adapted for this specific target molecule.[12]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
Step-by-Step Synthesis Protocol:
-
Step 1: Synthesis of 2-(2,6-difluorophenyl)-1,3-oxazole-4-carbonitrile.
-
To a solution of 2,6-difluorobenzaldehyde in a suitable solvent such as toluene, add an equimolar amount of aminoacetonitrile hydrochloride and a base like triethylamine.
-
Heat the reaction mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Reduction of the nitrile to the amine.
-
Dissolve the 2-(2,6-difluorophenyl)-1,3-oxazole-4-carbonitrile in a suitable solvent like anhydrous tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solid and concentrate the filtrate to obtain the crude 4-(aminomethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
-
-
Step 3: Conversion of the amine to the chloromethyl group.
-
Dissolve the crude amine in an aqueous solution of hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Add the cold diazonium salt solution to the copper(I) chloride solution.
-
Stir the reaction mixture at room temperature until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole, by column chromatography.
-
In-Vitro Biological Screening Protocols
The following protocols are designed for the initial screening of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole to determine its potential as a fungicide or insecticide.
Antifungal Activity Screening Workflow
Caption: Workflow for in-vitro antifungal screening.
Protocol 1: Mycelial Growth Inhibition Assay
This protocol is used to evaluate the in-vitro antifungal activity against a panel of common plant pathogenic fungi.[8][13]
Materials:
-
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Cultures of test fungi (e.g., Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea)[13]
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Preparation of Amended Media: Autoclave PDA medium and cool to 50-55 °C. Add the appropriate volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a control plate with DMSO only. Pour the amended PDA into sterile petri dishes.
-
Inoculation: From the margin of actively growing fungal cultures, take 5 mm mycelial discs using a sterile cork borer. Place one disc at the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28 °C in the dark until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
EC50 Determination: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the concentration-response data.
Protocol 2: Insecticidal Activity Screening (Leaf-Dip Bioassay)
This protocol is adapted for testing against common insect pests like the diamondback moth (Plutella xylostella) or armyworm (Mythimna separata).[4][11]
Materials:
-
4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Cabbage or corn leaves
-
Test insects (e.g., 3rd instar larvae)
-
Ventilated containers
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Triton X-100) to prepare a series of concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). A control solution should be prepared with acetone and surfactant only.
-
Leaf Treatment: Dip fresh cabbage or corn leaves into the test solutions for 10-15 seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves into ventilated containers lined with moist filter paper. Introduce a known number of larvae (e.g., 10-15) into each container.
-
Incubation: Maintain the containers at 25 ± 2 °C with a 14:10 hour light:dark photoperiod.
-
Mortality Assessment: Record the number of dead larvae after 48 and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Calculation: Correct the mortality for control mortality using Abbott's formula:
-
Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] * 100
-
-
LC50 Determination: The lethal concentration required to kill 50% of the test insects (LC50) can be determined by probit analysis.
Data Presentation: Comparative Bioactivity of Structurally Related Oxazole Derivatives
The following table summarizes the reported bioactivities of various oxazole and oxadiazole derivatives to provide a benchmark for the expected potency of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
| Compound Class | Target Organism | Bioassay | Potency (EC50/LC50) | Reference |
| α-santonin-based oxazole derivatives | Plutella xylostella | Larvicidal activity | LC50 = 0.47 mg/mL | [11] |
| α-santonin-based oxazole derivatives | Myzus persicae | Aphicidal activity | LD50 = 0.020 µ g/larva | [11] |
| 1,2,4-Oxadiazole derivatives | Sclerotinia sclerotiorum | Antifungal activity | EC50 = 2.9 µg/mL | [5] |
| 1,2,4-Oxadiazole derivatives | Meloidogyne incognita | Nematicidal activity | 93.2% mortality at 200 µg/mL | [5] |
| 2,4-diphenyl-1,3-oxazoline derivatives | Tetranychus cinnabarinus (eggs) | Acaricidal activity | LC50 = 0.0002 mg/L | [6][7] |
| 1,3,4-Oxadiazole derivatives | Exserohilum turcicum | Antifungal activity | EC50 = 32.25 µg/mL | [8] |
Conclusion and Future Directions
The structural attributes of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole strongly suggest its potential as a lead compound in the development of novel agrochemicals. The provided protocols offer a robust framework for the initial synthesis and biological evaluation of this compound. Further research should focus on a broader range of target organisms, including different species of fungi, insects, and mites, to fully elucidate its activity spectrum. In-vivo testing on host plants will be a critical next step to assess its efficacy under more realistic conditions. Additionally, mechanism of action studies, such as enzyme inhibition assays, will be essential to understand its molecular target and to guide further structural optimization efforts. The promising bioactivities observed in the broader class of oxazole derivatives provide a strong rationale for the continued investigation of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole as a potential new tool for sustainable crop protection.
References
-
Yang, R., et al. (2025). Development of Novel α-Santonin-Based Oxazole Derivatives as Potential Insecticide Candidates. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. Development of Novel α-Santonin-Based Oxazole Derivatives as Potential Insecticide Candidates | Request PDF. [Link]
-
PubMed. (2025). Development of Novel α-Santonin-Based Oxazole Derivatives as Potential Insecticide Candidates. [Link]
-
MDPI. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules. [Link]
-
Sumitomo Chemical Co., Ltd. Research and Development of a Novel Insecticide “Oxazosulfyl”. [Link]
-
PubMed. (2015). Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives Containing a Sulfur Ether Moiety. [Link]
-
ACS Publications. (2015). Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives Containing a Sulfur Ether Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
Frontiers. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. [Link]
-
ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
-
PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]
-
PubMed. (2021). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Pathogens. [Link]
-
ACS Omega. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. [Link]
-
ResearchGate. (2025). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles | Request PDF. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. [Link]
-
NextSDS. 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole. [Link]
-
AERU. N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy(1,2,4)triazolo(1,5-c)pyrimidine-2-sulfonamide. [Link]
-
PubMed. (2001). Optically active antifungal azoles. XIII. Synthesis of stereoisomers and metabolites of 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456). [Link]
-
SciELO. a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide. [Link]
-
MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules. [Link]
-
MDPI. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]
-
SciELO. (2024). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society. [Link]
-
USDA ARS. (2013). Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(Chloromethyl) furfural. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Acaricidal/Insecticidal Activities of Oxazoline Derivatives Containing a Sulfur Ether Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 9. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 11. Development of Novel α-Santonin-Based Oxazole Derivatives as Potential Insecticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Advanced Catalytic Systems for the Derivatization of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
[label="Reduced\nPhotocatalyst", fill
Refining Diagram Colors
I'm now revising the Graphviz diagrams to meet the color contrast requirements, and I've ensured a clear visual distinction between nodes. I've updated the colors, making sure to avoid using the same foreground color for all text elements. The first diagram will illustrate the Pd-catalyzed Suzuki-Miyaura workflow; the second will cover dual catalysis.
Finalizing Dual Catalysis
I'm now completing the work by ensuring the diagrams visually represent Ir photocatalyst excitation and reduction, and the nickel cycle, especially oxidative addition and reductive elimination. I'm focusing on easily readable node and edge labels to clearly communicate the dual catalytic processes. I have completed the final draft.
Adjusting Color Schemes
I'm now revising the Graphviz diagram's color scheme, ensuring clear distinction between nodes and addressing the color contrast requirements, and all labels are easily readable. I'm focusing on making the dual catalysis cycle diagram visually clear. The nodes in the nickel cycle will receive varying foreground colors.
Optimizing Dual Catalysis Cycles
I've updated the Graphviz DOT diagram for dual catalysis to feature a color scheme that maximizes clarity. I've focused on ensuring the color contrast is appropriate for accessibility, specifically by adjusting node colors and the text labels within each diagram. The nickel cycle now has clear visual distinction.
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS: 1183584-82-8)
Executive Summary & Chemical Context
In modern drug discovery, the 1,3-oxazole core is a privileged pharmacophore frequently embedded in kinase inhibitors and GPCR ligands. Specifically, 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole serves as a highly versatile, yet challenging, bifunctional building block. While the 2,6-difluorophenyl group provides metabolic stability and modulates lipophilicity, the primary alkyl chloride at the C4 position is the critical handle for late-stage functionalization.
Historically, primary alkyl chlorides are notoriously sluggish in transition-metal catalysis. They exhibit high C–Cl bond dissociation energies and, once metalated, are highly susceptible to β -hydride elimination or homocoupling. To overcome these kinetic barriers, this application note details two field-proven, self-validating catalytic systems: Palladium-Catalyzed Suzuki-Miyaura C(sp³)–C(sp²) Cross-Coupling and Visible-Light Photoredox/Nickel Dual Catalysis .
By detailing the mechanistic causality behind ligand and catalyst selection, this guide provides actionable protocols for achieving high-yielding C–C bond formations with this specific substrate.
Catalytic System 1: Palladium-Catalyzed Suzuki-Miyaura C(sp³)–C(sp²) Coupling
Mechanistic Rationale & Causality
The primary challenge in coupling 4-(chloromethyl)oxazoles via traditional Pd-catalysis is the slow two-electron oxidative addition of Pd(0) into the unactivated C(sp³)–Cl bond [1]. If a standard ligand like PPh₃ is used, the catalytic cycle stalls, leading to substrate decomposition or protodehalogenation.
To force the oxidative addition, we must employ highly electron-rich, sterically demanding Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos ). The electron density of the dicyclohexylphosphine moiety enriches the Pd center, accelerating oxidative addition. Concurrently, the steric bulk of the biphenyl backbone accelerates the reductive elimination step, effectively outcompeting the undesired β -hydride elimination pathway [2].
Figure 1: Mechanism of the Pd-catalyzed C(sp³)–C(sp²) Suzuki-Miyaura cross-coupling.
Quantitative Optimization Data
The following data demonstrates the critical nature of ligand selection when reacting 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole with phenylboronic acid.
| Entry | Pre-Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 eq) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 15 |
| 2 | Pd(OAc)₂ | dppf | K₃PO₄ | Toluene/H₂O | 42 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 91 |
Experimental Protocol: Pd-Catalyzed Cross-Coupling
This protocol is designed as a self-validating system; the biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base to facilitate transmetalation.
-
Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (1.0 mmol, 229.6 mg), the desired arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 22.9 mg, 5 mol% Pd), XPhos (0.10 mmol, 47.7 mg), and anhydrous K₃PO₄ (3.0 mmol, 636.8 mg).
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Syringe in degassed Toluene (10 mL) and degassed deionized H₂O (1 mL). The 10:1 ratio ensures optimal base solubility without hydrolyzing the alkyl chloride.
-
Reaction Execution: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).
-
Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Catalytic System 2: Visible-Light Photoredox/Nickel Dual Catalysis
Mechanistic Rationale & Causality
While Pd-catalysis is effective, it requires elevated temperatures. To achieve ambient-temperature cross-coupling and completely bypass the kinetically difficult two-electron oxidative addition into the C(sp³)–Cl bond, we utilize a single-electron transfer (SET) paradigm [3].
By employing an Iridium-based photocatalyst alongside a Halogen Atom Transfer (XAT) agent like tris(trimethylsilyl)silane ((TMS)₃SiH), we can abstract the chlorine atom to generate a highly reactive, carbon-centered oxazolyl-methyl radical. This radical is rapidly intercepted by a Ni(II) intermediate (generated via oxidative addition of an aryl bromide to Ni(0)). The resulting Ni(III) species undergoes immediate reductive elimination to forge the C–C bond [4, 5]. This radical-polar crossover mechanism is exceptionally tolerant of sensitive functional groups.
Figure 2: Photoredox/Nickel dual catalytic network for C(sp³)–C(sp²) cross-coupling.
Quantitative Optimization Data
The synergy between the photocatalyst and the XAT agent is absolute. Without the silane mediator, the Ir-catalyst cannot directly reduce the primary alkyl chloride efficiently.
| Entry | Photocatalyst (2 mol%) | XAT Agent (1.2 eq) | Ni-Ligand | Yield (%) |
| 1 | Ru(bpy)₃Cl₂ | None | dtbbpy | <5 |
| 2 | Ru(bpy)₃Cl₂ | (TMS)₃SiH | dtbbpy | 35 |
| 3 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | None | dtbbpy | 12 |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | (TMS)₃SiH | dtbbpy | 94 |
Experimental Protocol: Photoredox/Ni Dual Catalysis
This protocol utilizes visible light to drive the reaction at ambient temperature, preserving thermolabile functional groups.
-
Reagent Loading: In an 8 mL clear glass reaction vial equipped with a Teflon septum cap, add 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (0.5 mmol, 114.8 mg), the desired aryl bromide (0.6 mmol), NiCl₂·dme (0.025 mmol, 5.5 mg, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.025 mmol, 6.7 mg, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 11.2 mg, 2 mol%), and anhydrous Na₂CO₃ (1.0 mmol, 106.0 mg).
-
Inert Atmosphere: Pierce the septum with an Argon inlet needle and an outlet needle. Sparge the solid mixture with Argon for 10 minutes.
-
Liquid Addition: Under positive Argon pressure, add anhydrous, degassed Dimethoxyethane (DME, 5.0 mL) followed by tris(trimethylsilyl)silane ((TMS)₃SiH, 0.6 mmol, 185 µL).
-
Photochemical Irradiation: Seal the vial with Parafilm. Place the vial in a photoreactor equipped with 34 W Blue LEDs (λmax = 440 nm). Ensure a cooling fan is active to maintain the reaction temperature at ~25 °C. Irradiate with vigorous stirring for 24 hours.
-
Workup & Isolation: Quench the reaction by exposing it to air. Filter the mixture through a short pad of Celite, eluting with Ethyl Acetate (20 mL). Concentrate the filtrate in vacuo and purify the residue via silica gel chromatography to yield the functionalized oxazole derivative.
References
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic "Bases" and Their Countercations. Amatore, C.; Jutand, A.; Le Duc, G. Chemistry – A European Journal, 2013. URL:[Link]
-
Synthesis of Arylethylamines via C(sp³)–C(sp³) Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry, 2021. URL:[Link]
-
Photons or Electrons? A Critical Comparison of Electrochemistry and Photoredox Catalysis for Organic Synthesis. National Center for Biotechnology Information (PMC), 2022. URL:[Link]
-
Visible light-promoted ring-opening functionalization of three-membered carbo- and heterocycles. Chemical Society Reviews, 2020. URL:[Link]
-
Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Beilstein Journal of Organic Chemistry, 2021. URL:[Link]
Scale-up manufacturing processes for chloromethyl difluorophenyl oxazoles
Application Note: Scale-Up Manufacturing Processes for Chloromethyl Difluorophenyl Oxazoles
Executive Summary
Chloromethyl difluorophenyl oxazoles—specifically 4-(chloromethyl)-2-(2,4-difluorophenyl)-1,3-oxazole and its 2,6-difluoro isomer—are critical electrophilic building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and novel agrochemicals. As highlighted in [1], the difluorophenyl moiety enhances metabolic stability and lipophilicity, while the chloromethyl group serves as a versatile handle for downstream nucleophilic substitutions. This application note details a field-proven, self-validating pilot-scale (1 kg) manufacturing protocol, transitioning from hazardous bench-scale neat reactions to a controlled, solvent-mediated process.
Mechanistic Rationale & Route Scouting
The most direct approach to constructing the 1,3-oxazole core relies on the Hantzsch oxazole synthesis, involving the condensation of a primary amide (e.g., 2,4-difluorobenzamide) with an α-haloketone (e.g., 1,3-dichloroacetone) [2].
Bench-Scale Limitations vs. Pilot-Scale Engineering: Standard laboratory protocols often employ neat heating of the solid reagents at 120 °C, followed by a harsh concentrated sulfuric acid quench to drive dehydration [3]. This is fundamentally unsuited for scale-up due to:
-
Thermal Runaway Risk: The initial O-alkylation is highly exothermic. Neat solid mixtures suffer from poor heat transfer, leading to localized hot spots, charring, and potential thermal runaway.
-
Off-Gas Evolution: The rapid generation of stoichiometric hydrogen chloride (HCl) gas requires controlled venting and scrubbing.
-
Quench Hazards: Adding concentrated H₂SO₄ to a hot, crude reaction mass on a pilot scale poses severe safety and engineering challenges.
The Scalable Solution: To ensure a self-validating and scalable system, our protocol utilizes a high-boiling, inert solvent (toluene) to act as a thermal heat sink. Furthermore, the dehydration of the intermediate hemiaminal is driven by the controlled addition of phosphorus oxychloride (POCl₃) rather than sulfuric acid. This allows for a safer, biphasic aqueous reverse-quench.
Mechanistic pathway for the Hantzsch synthesis of chloromethyl difluorophenyl oxazoles.
Step-by-Step Manufacturing Protocol (1 kg Pilot Scale)
Materials Required:
-
2,4-Difluorobenzamide: 1.00 kg (6.36 mol, 1.0 equiv)
-
1,3-Dichloroacetone: 0.89 kg (7.00 mol, 1.1 equiv)
-
Toluene (Anhydrous, KF < 0.05%): 10.0 L
-
Phosphorus Oxychloride (POCl₃): 1.07 kg (7.00 mol, 1.1 equiv)
-
Purified Water: 15.0 L
-
Heptane (Anti-solvent): 5.0 L
Stage 1: Condensation and Alkylation
-
Reactor Preparation: Purge a 30 L glass-lined reactor (R1) with nitrogen. Ensure the reactor vent is actively connected to a caustic scrubber system (10% NaOH) to neutralize HCl gas.
-
Charge: Add 1.00 kg of 2,4-difluorobenzamide and 10.0 L of anhydrous toluene to R1. Initiate agitation at 150 rpm.
-
Addition: Charge 0.89 kg of 1,3-dichloroacetone.
-
Heating: Ramp the internal temperature to 105–110 °C slowly over 2 hours.
-
Causality: A slow thermal ramp controls the exothermic O-alkylation rate, preventing the caustic scrubber from being overwhelmed by a sudden surge of HCl gas.
-
-
IPC 1 (In-Process Control): Maintain at 110 °C for 4 hours. Sample for HPLC analysis. Proceed only when 2,4-difluorobenzamide is < 2.0% Area.
-
Causality: Ensuring complete amide consumption before POCl₃ addition prevents the side reaction of unreacted primary amide dehydrating into 2,4-difluorobenzonitrile.
-
Stage 2: Cyclodehydration
-
Cooling: Cool the reaction mass to 70 °C.
-
Dehydrating Agent: Dose 1.07 kg of POCl₃ continuously over 1 hour via an addition funnel.
-
Causality: POCl₃ facilitates the dehydration of the cyclized hemiaminal intermediate into the fully aromatic oxazole. Dosing at 70 °C (below the 105 °C boiling point of POCl₃) controls the secondary exotherm safely.
-
-
Aging: Heat the mixture back to 90 °C and hold for 3 hours.
-
IPC 2: Sample for HPLC. Target: Hemiaminal intermediate < 1.0% Area.
Stage 3: Quench and Isolation
-
Reverse Quench: Cool the mixture to 10 °C. Slowly transfer the reaction mass into a second reactor (R2) containing 15.0 L of purified water pre-chilled to 5 °C, maintaining the quench temperature strictly below 25 °C.
-
Causality: Reverse quenching (adding acid to water) absorbs the heat of POCl₃ hydrolysis efficiently. Keeping T < 25 °C prevents the nucleophilic hydrolysis of the target's chloromethyl group.
-
-
Phase Separation: Settle for 30 minutes. Separate the lower aqueous layer and discard. Wash the upper toluene layer with 5% NaHCO₃ (5.0 L) followed by brine (5.0 L).
-
Crystallization: Concentrate the toluene layer under reduced pressure (50 mbar, 45 °C) to approximately 3.0 L. Cool to 20 °C and slowly charge 5.0 L of heptane over 2 hours to induce crystallization.
-
Filtration & Drying: Filter the resulting slurry, wash the cake with cold heptane (2.0 L), and dry in a vacuum oven at 40 °C until constant weight.
Pilot-scale process workflow highlighting off-gas management and unit operations.
Quantitative Data & Quality Control
To guarantee reproducibility, the process relies on strict analytical gating. The table below summarizes the critical quality attributes (CQAs) and self-validating metrics of the workflow.
| Parameter | Specification / Target | Analytical Method | Mechanistic Rationale |
| Solvent Moisture | < 0.05% w/w | Karl Fischer Titration | Water ingress hydrolyzes 1,3-dichloroacetone and consumes POCl₃, stalling dehydration. |
| IPC 1: Amide Consumption | < 2.0% Area | HPLC (UV 254 nm) | Ensures complete alkylation; prevents dehydration of amide to nitrile impurity. |
| IPC 2: Hemiaminal | < 1.0% Area | HPLC (UV 254 nm) | Confirms complete aromatization; prevents yield loss during the aqueous quench. |
| Bis-alkylation Impurity | < 0.5% Area | LC-MS | Controlled strictly by limiting 1,3-dichloroacetone to 1.1 equivalents. |
| Overall Yield | 75% - 82% | Gravimetric | Economically viable baseline for pilot-scale manufacturing. |
| Chemical Purity | > 98.5% Area | HPLC | Required standard for downstream API synthesis and cross-coupling. |
Troubleshooting & Self-Validating Systems
-
Stalled Dehydration (Failing IPC 2): If the hemiaminal intermediate fails to convert to the oxazole, it is almost exclusively due to moisture in the toluene. Self-Validation: The protocol mandates a Karl Fischer titration gate prior to Stage 1. If IPC 2 fails, an additional 0.2 equiv of POCl₃ can be dosed to consume residual moisture and drive the reaction to completion.
-
Hydrolysis of the Chloromethyl Group: The chloromethyl moiety is highly sensitive to prolonged exposure to basic or highly aqueous conditions at elevated temperatures. Self-Validation: The quench utilizes a strict temperature limit (< 25 °C) and a mild base (NaHCO₃) wash with immediate phase separation to minimize residence time in the aqueous phase, protecting the electrophilic carbon.
References
-
Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Synthesis of 2-pentyl-4-chloromethyl-oxazole. Source: PrepChem URL: [Link]
Troubleshooting side reactions in chloromethyl oxazole nucleophilic substitutions
Welcome to the Technical Support Center for heterocyclic chemistry workflows. Chloromethyl oxazoles—specifically 2-, 4-, and 5-(chloromethyl)oxazole derivatives—are highly valuable electrophilic building blocks in drug discovery and natural product synthesis. However, their unique electronic properties make them prone to a variety of frustrating side reactions during nucleophilic substitutions ( SN2 ), including ring cleavage, self-condensation, and over-alkylation.
This guide is designed by application scientists to help you diagnose, troubleshoot, and bypass these side reactions using field-proven mechanistic insights and validated protocols.
Diagnostic Workflow for Substitution Failures
Before adjusting your reaction conditions, use the following diagnostic logic tree to identify which specific side reaction is consuming your starting material.
Figure 1: Diagnostic logic tree for identifying chloromethyl oxazole side reactions.
Frequently Asked Questions & Troubleshooting Guides
Q1: My LC-MS shows a complete loss of the oxazole starting material, but the desired product mass is missing. Instead, I see multiple low-molecular-weight degradation products. What happened?
A: This is a classic signature of oxazole ring opening . The oxazole ring is highly sensitive to strong bases and certain hard nucleophiles. Deprotonation typically occurs at the highly electron-deficient C2 position, leading to an equilibrium with a ring-opened enolate-isonitrile intermediate[1]. Furthermore, direct nucleophilic attack at C2 by hard nucleophiles (like hydroxide or unhindered alkoxides) causes irreversible ring cleavage, sometimes converting oxazoles into imidazoles if ammonia/formamide is present[2].
-
Causality & Fix: If you are using strong bases (e.g., NaH, NaOH, or even K2CO3 at elevated temperatures), the basicity is outcompeting the nucleophilicity required for the SN2 reaction. Switch to a milder, sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). Alternatively, utilize a catalyst-driven approach (see Q2) that operates under neutral conditions.
Q2: I am reacting a chloromethyl oxazole with a primary amine, but I am observing a significant amount of bis-alkylation (tertiary amine formation) and/or amidation of my ester groups. How can I drive the reaction to the mono-alkylated secondary amine?
A: Over-alkylation occurs because the initial mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second substitution event[3]. Furthermore, if your oxazole substrate contains an ester group (e.g., methyl 2-(chloromethyl)oxazole-4-carboxylate), using a massive excess of amine to prevent bis-alkylation will inadvertently cause amidation of the ester[4].
-
Causality & Fix: To kinetically favor mono-alkylation without requiring a 30-fold excess of amine, utilize Silver Perchlorate ( AgClO4 ) as a promoter. The silver ion irreversibly abstracts the chloride leaving group, precipitating AgCl and generating a highly reactive electrophilic species. This drastically lowers the activation energy for the initial substitution, allowing the reaction to proceed smoothly with only 5–6 equivalents of amine, completely suppressing both over-alkylation and ester amidation[4].
Q3: I am getting a heavy precipitate in my reaction mixture before adding the nucleophile, and the mass corresponds to an oxazole dimer. Why?
A: You are observing quaternization (self-condensation) . The pyridine-type nitrogen at the 3-position of the oxazole ring is weakly basic but sufficiently nucleophilic to attack the highly reactive chloromethyl group of another molecule, forming an unreactive oxazolium quaternary salt[5].
-
Causality & Fix: This intermolecular SN2 reaction is highly concentration-dependent. To prevent it:
-
Storage: Store chloromethyl oxazoles at low temperatures, preferably as hydrochloride salts, and only free-base them immediately before use.
-
Dilution: Maintain high dilution during the reaction (e.g., ≤ 0.05 M).
-
Order of Addition: Use an "inverse addition" protocol. Add the chloromethyl oxazole dropwise to a dilute solution of the nucleophile. This ensures the nucleophile is always in large stoichiometric excess relative to the unreacted electrophile, outcompeting self-condensation.
-
Mechanistic Pathways of Side Reactions
Understanding the competing pathways at a molecular level allows for better rational design of your reaction conditions.
Figure 2: Competing mechanistic pathways in chloromethyl oxazole substitutions.
Quantitative Data: Reaction Condition Optimization
The following table summarizes the optimization data for the substitution of methyl 2-(chloromethyl)oxazole-4-carboxylate with primary amines. Notice how solvent choice and the introduction of a silver catalyst directly dictate the suppression of side reactions[4].
| Solvent | Additive | Temp (°C) | Amine Equivalents | Yield (%) | Major Observed Byproduct |
| CH2Cl2 | None | rt | 10.0 | 18% | Amide formation (Ester attack) |
| DMF | None | rt | 10.0 | 22% | Amide formation (Ester attack) |
| CH3CN | None | 60 | 10.0 | 15% | Amide formation (Ester attack) |
| CH3CN | AgClO4 | 60 | 5.0 | 58% | None observed |
| CH3CN | AgClO4 | 60 | 6.0 | 66% | None observed |
Data synthesized from silver-mediated substitution studies[4].
Self-Validating Experimental Protocol
AgClO4 -Promoted Synthesis of Secondary Amines from Chloromethyl Oxazoles
Objective: To achieve high-yielding mono-alkylation of a primary amine while actively suppressing over-alkylation, ester amidation, and oxazole ring-opening.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and purge thoroughly with Argon.
-
Reagent Loading: Dissolve the chloromethyl oxazole substrate (e.g., methyl 2-(chloromethyl)oxazole-4-carboxylate, 0.36 mmol, 1.0 equiv) in anhydrous Acetonitrile (5.0 mL).
-
Amine Addition: Add the primary amine (5.0 to 6.0 equiv) via syringe.
-
Causality: Maintaining a moderate excess of the amine establishes pseudo-first-order kinetics for the desired nucleophile, minimizing the chance of the newly formed secondary amine reacting again (bis-alkylation).
-
-
Catalyst Addition: Add Silver Perchlorate ( AgClO4 ) (1.5 equiv) in one swift portion.
-
Causality: The Ag+ ion rapidly abstracts the chloride, precipitating insoluble AgCl. This generates a highly reactive electrophilic intermediate that undergoes fast substitution, kinetically outcompeting slower degradation pathways like C2-deprotonation or self-condensation.
-
-
Reaction: Seal the vial and heat the mixture to 60 °C under Argon. Stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 5 to 24 hours, depending on the steric bulk of the amine).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a short pad of Celite to remove the precipitated AgCl salts. Rinse the Celite pad with additional Acetonitrile or Ethyl Acetate. Concentrate the combined filtrate under reduced pressure.
-
Validation (Self-Validating Step): Purify the crude mixture via flash column chromatography. To validate success, analyze the purified product via 1H NMR. The reaction is confirmed successful by the complete disappearance of the singlet at ~4.6–4.7 ppm (corresponding to the −CH2Cl protons) and the appearance of a new, shifted methylene signal coupled with the integration of the newly attached N -substituent[4].
References
-
[2] Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at:[Link]
-
[4] ACS Omega. Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides. Available at:[Link]
-
[5] Centurion University of Technology and Management (CUTM). Oxazole.pdf. Available at:[Link]
Sources
Optimizing solvent conditions for 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals on optimizing challenging alkylation workflows.
The building block 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a highly valuable, yet highly reactive electrophile. The 2,6-difluorophenyl group exerts a strong electron-withdrawing inductive effect across the oxazole ring. This significantly increases the electrophilicity of the C4-chloromethyl carbon, lowering the activation energy for desired SN2 attacks. However, this same electronic environment makes the molecule exceptionally vulnerable to solvolysis, over-alkylation, and base-catalyzed degradation if the solvent system is not rigorously controlled.
Below is our comprehensive, self-validating guide to troubleshooting and optimizing solvent conditions for this specific coupling.
Solvent Selection Workflow
The choice of solvent dictates the kinetic vs. thermodynamic control of your coupling reaction. The polarity and nature of the solvent directly affect the reaction pathway and the stability of the transition state[1].
Caption: Solvent selection decision tree for chloromethyl oxazole SN2 couplings.
Frequently Asked Questions (FAQs)
Q: Why am I observing significant ether byproducts instead of my desired coupled product? A: This is a classic solvolysis failure. If you are using protic solvents (e.g., methanol, ethanol) or if your reagents are wet, the solvent acts as a competing nucleophile. The highly electrophilic chloromethyl group will rapidly undergo solvolysis to form methoxymethyl or ethoxymethyl oxazole byproducts. Causative Fix: Strictly utilize anhydrous aprotic solvents. A wide variety of known aprotic solvents can be used for oxazole couplings, including dimethylformamide, dimethylsulfoxide, and acetonitrile[2].
Q: I am coupling a primary amine, but I am getting a complex mixture of mono- and di-alkylated products. How can solvent choice mitigate this? A: Over-alkylation is a kinetic issue. The secondary amine product is often more nucleophilic than the primary amine starting material. Highly polar aprotic solvents like DMF strip the solvent shell from the secondary amine, accelerating the second alkylation. Causative Fix: Shift to less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) and maintain temperatures between -10 °C and 0 °C to establish strict kinetic control. When optimizing the substitution reaction of chloromethyl oxazoles with amines, utilizing solvents like THF and DCM with a large excess of the amine is a proven strategy to control reactivity and minimize undesired over-alkylation[3].
Q: My nucleophile is a sterically hindered phenol or weak heteroaryl amine. The reaction stalls in MeCN. What is the next step? A: Weak nucleophiles require enhanced transition state stabilization and complete solvation of the inorganic base to generate the active nucleophile. Causative Fix: Transition to a highly polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and elevate the temperature to 60 °C. For N-alkylation processes, optimizing the base and solvent combination—such as using strong potassium or cesium bases in highly polar environments—is critical to maximizing the yield[4].
Quantitative Data: Solvent Profiling for SN2 Alkylation
The table below summarizes the causality between solvent properties and reaction outcomes for this specific oxazole building block.
| Solvent | Dielectric Constant (ε) | Base Solubility | Typical Yield (Mono-alkylation) | Primary Byproduct Profile | Scientific Recommendation |
| Dichloromethane (DCM) | 8.9 | Very Low | 40–60% | Unreacted SM | Excellent for highly reactive primary amines to kinetically prevent di-alkylation. |
| Tetrahydrofuran (THF) | 7.5 | Low | 50–70% | Trace dimerization | Good balance for primary amines; requires longer reaction times. |
| Acetonitrile (MeCN) | 37.5 | Moderate | 80–95% | Minimal | Optimal for standard SN2 (phenols, secondary amines). Balances polarity and base solubility. |
| Dimethylformamide (DMF) | 36.7 | High | 70–85% | Over-alkylation, Hydrolysis | Reserve for weak nucleophiles (azoles, sterically hindered phenols). |
| Ethanol (EtOH) | 24.5 | High | < 20% | Solvolysis (Ether formation) | Avoid. Protic solvents destroy the highly reactive electrophile. |
Self-Validating Experimental Protocol: Optimized N-Alkylation in MeCN
This protocol is designed as a self-validating system. At each step, specific observable cues confirm that the chemical environment is correct, ensuring causality between your actions and the reaction's success.
Objective: High-yielding mono-alkylation of a secondary amine using 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole. Scale: 1.0 mmol (229.5 mg of the oxazole).
Step 1: Electrophile Solvation
-
Action: Flame-dry a 25 mL round-bottom flask under inert gas (Argon/Nitrogen). Add 229.5 mg (1.0 equiv) of 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole and 5.0 mL of anhydrous MeCN (0.2 M).
-
Validation Check: The solution must be completely clear and colorless. Any cloudiness indicates moisture contamination, which will lead to hydrolysis.
Step 2: Base Activation
-
Action: Add 276 mg (2.0 equiv) of finely powdered, oven-dried Potassium Carbonate ( K2CO3 ). Stir at room temperature for 10 minutes.
-
Causality: K2CO3 is a heterogeneous base in MeCN. This keeps the effective basicity low enough to prevent base-catalyzed degradation of the oxazole ring, while still efficiently neutralizing the HCl generated during the coupling.
Step 3: Nucleophile Addition (Kinetic Control)
-
Action: Cool the suspension to 0 °C using an ice bath. Dissolve your secondary amine (1.1 equiv) in 1.0 mL of MeCN and add it dropwise over 5 minutes.
-
Causality: Dropwise addition at 0 °C maintains a low localized concentration of the nucleophile, preventing exothermic spikes that can lead to dimerization or degradation.
Step 4: Monitoring & Validation
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate system.
-
Validation Check: The starting chloromethyl oxazole is strongly UV-active and typically runs at Rf≈0.7 . A successful reaction is validated by the disappearance of this spot and the emergence of a new, more polar product spot at Rf≈0.3−0.5 within 2–4 hours.
Step 5: Quench and Workup
-
Action: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl . Extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure.
-
Causality: NH4Cl gently neutralizes any remaining base. If you skip this step and concentrate the mixture with active base present, the applied heat during rotary evaporation will rapidly degrade your newly formed product.
Troubleshooting Guide
| Symptom | Mechanistic Cause | Actionable Solution |
| Starting material degrades without product formation. | Base-catalyzed ring opening or hydrolysis due to overly strong base/wet solvent. | Switch from Cs2CO3 to a milder base like K2CO3 or DIPEA. Ensure MeCN is strictly anhydrous. |
| Reaction stalls at 50% conversion. | Nucleophile is too weak or sterically hindered to complete the SN2 attack in MeCN. | Add 0.1 equiv of Sodium Iodide (NaI) to facilitate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide. |
| Severe emulsion during aqueous workup. | If using DMF, the solvent alters the density and surface tension of the aqueous phase. | Dilute the organic layer heavily with EtOAc and wash with a 1:1 mixture of Water/Brine (at least 5 volumes) to pull the DMF into the aqueous layer. |
References
-
- Google Patents.
-
- ACS Omega, ACS Publications. 3. - Beilstein Journal of Organic Chemistry. 4. - Benchchem Technical Support Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. USRE46792E1 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines to access 2-aminoethyl acetates and N-substituted thiazolidinones [beilstein-journals.org]
Technical Support Center: Purification and Chromatography of 1,3-Oxazole Intermediates
Welcome to the technical support center for the purification and chromatography of 1,3-oxazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1,3-oxazole intermediates?
The nature of impurities is highly dependent on the synthetic route employed. Here are some common impurities you might encounter based on popular synthetic methods:
-
Robinson-Gabriel Synthesis: Expect unreacted α-acylamino ketone starting materials or partially dehydrated intermediates. Residual dehydrating agents like phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄) must be thoroughly removed during the aqueous workup.[1]
-
Van Leusen Reaction: This reaction uses tosylmethyl isocyanide (TosMIC). Therefore, common impurities include unreacted aldehydes, residual TosMIC, and byproducts such as p-toluenesulfinic acid.[1]
-
General Impurities: Regardless of the synthetic route, residual solvents from the reaction or extraction, as well as any remaining acids or bases used in the workup, are common.[1]
Q2: How stable is the 1,3-oxazole ring during purification?
The stability of the oxazole ring is a critical consideration during purification. Generally, the 1,3-oxazole ring is stable under neutral and basic conditions.[1] However, it can be sensitive to strong, concentrated acids, which may lead to decomposition.[1] It is also advisable to avoid prolonged exposure to high temperatures.[1] While typically stable to reducing agents, some conditions can cause reductive cleavage of the ring.[1] Furthermore, oxazoles are generally unstable towards strong oxidizing agents like potassium permanganate or ozone.[1]
Some substituted oxazoles, such as those with 5-hydroxy and 4-carboxy groups, are known to be unstable towards hydrolytic ring-opening and decarboxylation.[2][3]
Troubleshooting Guide
Problem 1: My final product is a yellow or brown oil, but I expect a colorless liquid or white solid.
A colored product often indicates the presence of high-boiling point impurities or slight decomposition.
Causality: This can stem from insufficient purification, where colored byproducts from the reaction are not fully removed. It can also be a result of product degradation due to harsh purification conditions, such as prolonged heating or exposure to strong acids.
Troubleshooting Steps:
-
Fractional Distillation: For liquid oxazoles, perform a careful fractional distillation under reduced pressure. A vacuum will lower the boiling point and minimize the risk of thermal decomposition.[1]
-
Flash Chromatography: If distillation is ineffective, column chromatography on silica gel is an excellent alternative. A non-polar eluent system, such as a hexane/ethyl acetate gradient, can effectively separate the less polar oxazole product from more polar, colored impurities.[1][4]
-
Activated Charcoal Treatment: For solid products that are off-color after recrystallization, you can try treating a solution of the crude product with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Be aware that this may also reduce your overall yield.[5] Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]
Decision Tree for Purification Strategy
Caption: A decision tree for selecting the appropriate purification technique.
Problem 2: I'm experiencing low recovery yield after purification.
Low yields can be frustrating and can result from losses at various stages of the purification process.
Causality and Troubleshooting:
-
Inefficient Extraction: Some oxazole intermediates may have slight water solubility, leading to loss in the aqueous layer during workup.
-
Solution: Perform multiple extractions (at least three) with your organic solvent. After the primary extractions, consider back-extracting the combined aqueous layers with a fresh portion of solvent to recover any dissolved product.[1] Using a brine wash (saturated NaCl solution) can also help to decrease the solubility of your organic product in the aqueous phase and aid in phase separation.[1]
-
-
Product Volatility: Low molecular weight oxazoles can be volatile.
-
Solution: Use moderate temperatures and pressures during solvent removal with a rotary evaporator.[1]
-
-
Improper Recrystallization Technique: Using too much solvent or cooling the solution too quickly can lead to significant product loss.
Problem 3: I'm struggling with emulsion formation during aqueous workup and extraction.
Emulsions are a common problem, especially when residual bases or salts are present from the reaction.
Troubleshooting Steps:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.[1]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.[1]
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol assumes the reaction has been completed and quenched.
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was acidic, neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. If it was basic, neutralize with dilute hydrochloric acid (1M HCl).[1]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1][6]
-
Combine the organic layers.
-
Wash the combined organic layers with water, followed by a wash with a saturated NaCl (brine) solution to aid in phase separation and remove excess water.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]
Protocol 2: Purification by Flash Column Chromatography
This is a versatile method for purifying a wide range of oxazole intermediates.[4][8]
-
Method Development with Thin-Layer Chromatography (TLC):
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into your chromatography column and allow the solvent to drain, tapping the column to ensure even packing.[9]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel (dry loading).[9]
-
-
Elution:
-
Elute the column with your chosen solvent system, gradually increasing the polarity if using a gradient.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.[1]
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent via rotary evaporation.[1]
-
Workflow for Flash Chromatography
Caption: A typical workflow for purification by flash chromatography.
Data Summary
Table 1: Common Solvents for Flash Chromatography of 1,3-Oxazole Intermediates
| Polarity | Solvent System (v/v) | Typical Applications |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 1:1) | Good for separating non-polar to moderately polar oxazoles from polar impurities.[1][4] |
| Intermediate | Dichloromethane / Methanol (99:1 to 9:1) | Useful for more polar oxazole derivatives. |
| Polar | Ethyl Acetate / Methanol (99:1 to 9:1) | For highly functionalized and polar oxazoles. |
Note: The optimal solvent system must be determined empirically for each specific compound using TLC.[9]
References
- Technical Support Center: Purification of 4-Propyl-1,3-oxazole - Benchchem.
- Application Notes and Protocols for the Characterization of 4-propyl-1,3-oxazole - Benchchem.
- Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Formation - Benchchem.
- Troubleshooting guide for the purification of 1-(Benzo[d]oxazol-2-yl)ethanone - Benchchem.
- Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles - Benchchem.
- troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis - Benchchem.
-
Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis - ACS Publications. Available from: [Link]
- analytical methods for detecting impurities in 2-(p-Tolyl)oxazole samples - Benchchem.
- A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions - Benchchem.
- The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development - Benchchem.
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available from: [Link]
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available from: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. Available from: [Link]
-
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters - ACS Publications. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC. Available from: [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
-
Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns - Academia.edu. Available from: [Link]
-
Rapid chromatographic technique for preparative separations with moderate resolution | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available from: [Link]
- Process for preparing oxazole derivatives - Google Patents.
-
Naturally Occurring Oxazole-Containing Peptides - MDPI. Available from: [Link]
-
Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent | Organic Letters - ACS Publications. Available from: [Link]
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - Semantic Scholar. Available from: [Link]
- Oxazole removed from acrylonitrile as oxazole sulfate - Google Patents.
-
Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant - ijpbs. Available from: [Link]
- Application Note & Protocol: Purification of Oxazole-4-carboximidamide by Chromatography - Benchchem.
-
Successful Flash Chromatography | Biotage. Available from: [Link]
-
A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts | Request PDF - ResearchGate. Available from: [Link]
-
In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC. Available from: [Link]
-
Synthetic approaches for oxazole derivatives: A review - ResearchGate. Available from: [Link]
-
(PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity - ResearchGate. Available from: [Link]
-
A new synthesis of oxazole derivatives - SciSpace. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 2,6-Difluorophenyl Oxazole Reactions
Welcome to the Advanced Applications Support Center. Synthesizing 2,6-difluorophenyl-substituted oxazoles presents a unique intersection of steric and electronic challenges. While the fluorine atom is relatively small, the presence of two ortho-fluorines creates a rigid steric "wall" around the ipso-carbon. Furthermore, their strong electron-withdrawing nature highly polarizes adjacent bonds, leading to severe side reactions like protodeboronation.
This guide is designed for discovery chemists and process scientists to troubleshoot, optimize, and execute these challenging couplings with high fidelity.
Part 1: Strategic Decision Matrix
Before troubleshooting a failed reaction, it is critical to ensure you are using the correct synthetic strategy for your specific oxazole substrate.
Decision tree for selecting the optimal 2,6-difluorophenyl oxazole synthesis strategy.
Quantitative Strategy Comparison
| Synthesis Strategy | Primary Reagents / Catalyst | Key Advantage | Primary Limitation |
| Suzuki-Miyaura | XPhos Pd G3, K₃PO₄, THF/H₂O | High yield, mild conditions (40 °C) | Boronic acid is highly prone to rapid protodeboronation. |
| Direct C-H Arylation | Pd(OAc)₂, PCy₃, TMAOAc | Step-economical, avoids unstable organometallics | Requires high heat (100 °C); potential regioselectivity issues. |
| De Novo Cyclization | 2,6-difluorobenzamide + haloketone | Bypasses metal-catalyzed steric clash entirely | Requires a longer, multi-step synthetic route. |
Part 2: Troubleshooting & FAQs
Section A: Suzuki-Miyaura Cross-Coupling
Q: My Suzuki coupling with 2,6-difluorophenylboronic acid yields mostly 1,3-difluorobenzene and unreacted oxazole-halide. What is happening? A: You are observing base-catalyzed protodeboronation. The two electron-withdrawing ortho-fluorines make the C-B bond highly susceptible to hydrolytic cleavage[1]. If the transmetalation step is slowed down by the steric bulk of the oxazole and the fluorines, protodeboronation outcompetes the cross-coupling. Standard catalysts (like Pd(PPh₃)₄) activate too slowly and require temperatures that accelerate this degradation.
Q: How do I outcompete the protodeboronation pathway? A: You must use a rapidly activating Buchwald precatalyst, specifically XPhos Pd G3 , and run the reaction at a lower temperature (room temperature to 40 °C). The G3 precatalyst generates the active monoligated Pd(0) species instantaneously upon mild basic activation. The extreme steric bulk of the XPhos ligand forces the difficult reductive elimination step, pushing the catalytic cycle forward faster than the boronic acid can degrade[1].
Competing pathways in Suzuki coupling: Transmetalation vs. Protodeboronation.
Section B: Direct C-H Arylation
Q: I am trying to directly arylate an oxazole with 2,6-difluorophenyl bromide, but conversion stalls at 15%. Why? A: Direct arylation proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The steric clash between the 2,6-difluorophenyl group already on the Palladium center and the incoming oxazole ring prevents the necessary geometry for CMD. Furthermore, standard inorganic bases often fail to solubilize effectively in the required aprotic solvents, leading to catalyst aggregation and stalling.
Q: What is the mechanistic solution to stalled direct arylation? A: Switch your base to Tetramethylammonium acetate (TMAOAc) and use a bulky, electron-rich ligand like PCy₃. TMAOAc serves a critical dual role: the acetate anion is the ideal base to facilitate the 6-membered CMD transition state, while the bulky tetramethylammonium cation acts as a phase-transfer agent that prevents the anionic Palladium intermediates from aggregating into inactive Pd-black[2].
Part 3: Verified Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the degassing procedures, as oxygen will immediately poison the active Pd(0) species.
Protocol A: Low-Temperature Suzuki Coupling (XPhos Pd G3)
Designed to outcompete protodeboronation of highly hindered boronic acids.
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the halo-oxazole (1.0 mmol), 2,6-difluorophenylboronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Atmosphere: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure N₂ (repeat 3 times).
-
Solvent Addition: Syringe in 2.0 mL of rigorously sparged (degassed) THF.
-
Activation: Syringe in 4.0 mL of a degassed 0.5 M aqueous K₃PO₄ solution.
-
Reaction: Stir vigorously (1000 rpm) at 40 °C for 30 minutes.
-
Validation Checkpoint: At t=15 mins, sample the organic layer for LCMS.
-
Causality Check: If the ratio of 1,3-difluorobenzene to product is >1:1, your system contains trace oxygen which delayed Pd(0) activation, allowing the base to destroy the boronic acid. Discard and restart with stricter degassing.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Direct C-H Arylation via CMD
Designed for step-economical coupling without unstable organometallics.
-
Preparation: In a glovebox, combine the oxazole substrate (1.5 mmol), 2,6-difluorophenyl bromide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.10 mmol, 10 mol%), and anhydrous Tetramethylammonium acetate (TMAOAc) (2.0 mmol) in a sealed pressure tube.
-
Solvent: Add 3.0 mL of anhydrous, degassed DMAc.
-
Reaction: Heat the sealed tube to 100 °C for 12 hours behind a blast shield.
-
Validation Checkpoint: At t=2 hours, run a GC-MS aliquot.
-
Causality Check: You should observe a linear kinetic profile. If the reaction has stalled early and black precipitate (Pd-black) is visible, the TMAOAc was likely wet. TMAOAc is highly hygroscopic; water disrupts the CMD transition state and leads to catalyst death[2].
-
-
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under high vacuum to remove DMAc, and purify.
Protocol C: De Novo Ritter-Type Cyclization
The ultimate fallback strategy when metal-catalyzed cross-coupling is sterically impossible.
-
Intermediate Synthesis: React 2,6-difluorobenzamide with the corresponding dimethylchloroacetal (or appropriate alpha-haloketone) in the presence of concentrated sulfuric acid at 0 °C to room temperature[3].
-
Cyclization: Treat the resulting intermediate with SOCl₂ in chloroform, followed by quenching with saturated aqueous NaHCO₃ to close the oxazole/oxazoline ring.
-
Causality Check: Because the 2,6-difluorophenyl group is installed before the rigid 5-membered ring is formed, the steric clash at a metal center is completely bypassed.
References
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Mechanistic Studies of a Pd-Catalyzed Direct Arylation En Route to Beclabuvir: Dual Role of a Tetramethylammonium Cation and an Unusual Turnover-Limiting Step ACS Catalysis (ACS Publications) URL:[Link]
-
Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents Journal of Agricultural and Food Chemistry (PubMed/ACS) URL:[Link]
Sources
Advanced HPLC Method Validation for 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole Purity: A Comparative Guide on Fluorinated vs. Alkyl Stationary Phases
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol
Introduction: The Analytical Challenge of Halogenated Aromatics
In modern pharmaceutical development, halogenated aromatic intermediates like 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole are highly valued for their unique steric and electronic properties. However, these same properties create significant challenges during purity testing and High-Performance Liquid Chromatography (HPLC) method validation.
The molecule features a reactive chloromethyl group (prone to hydrolysis into a hydroxymethyl degradant) and a highly electron-deficient 2,6-difluorophenyl ring. Traditional alkyl stationary phases, such as C18, rely almost exclusively on dispersive (hydrophobic) interactions. Because the des-fluoro impurities and hydrolytic degradants share similar hydrophobic profiles with the parent compound, C18 columns frequently fail to achieve baseline resolution, leading to compromised integration, poor precision, and failed validation metrics.
To solve this, analytical scientists must pivot to orthogonal selectivity. This guide objectively compares the performance of standard C18 columns against Pentafluorophenyl (PFP) columns, providing a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) guidelines[1][2].
Mechanistic Rationale: Why C18 Fails and PFP Succeeds
As a Senior Application Scientist, it is critical to understand why an experimental choice is made, rather than just following a protocol.
When analyzing 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole, the goal is to separate the active intermediate from its structurally similar synthesis byproducts. A typical C18 phase provides only hydrophobic interactions. In contrast, a Pentafluorophenyl (PFP) stationary phase introduces multiple orthogonal retention mechanisms[3][4]:
-
π−π Interactions: The electron-rich PFP ring engages in charge-transfer interactions with the electron-deficient 2,6-difluorophenyl ring of the analyte.
-
Dipole-Dipole Interactions: The highly polarized C-F bonds on both the stationary phase and the analyte create strong, specific dipole alignments[4].
-
Hydrogen Bonding: PFP phases exhibit enhanced hydrogen-bonding capacity, which selectively retains the hydroxymethyl hydrolytic degradant, pulling it away from the main peak[5].
Caption: Orthogonal interaction mechanisms of PFP vs. C18 phases with the halogenated oxazole analyte.
Product Comparison: Chromatographic Performance Data
To objectively demonstrate the superiority of the fluorinated phase for this specific compound, a comparative study was conducted using identical mobile phase conditions (Water/Acetonitrile with 0.1% TFA).
The inclusion of 0.1% Trifluoroacetic acid (TFA) is a deliberate, causality-driven choice: the oxazole ring contains a basic nitrogen. At a pH of ~2.0 provided by TFA, the nitrogen is fully protonated, which suppresses secondary mixed-mode interactions with residual silanols on the silica support, thereby eliminating peak tailing[4].
Table 1: Chromatographic Performance Comparison
Data represents the separation of the main compound from its critical pair (des-fluoro impurity).
| Performance Metric | Standard C18 Column | Phenyl-Hexyl Column | Core-Shell PFP Column |
| Retention Time (tR) | 6.5 min | 7.2 min | 8.4 min |
| Resolution (Rs) | 1.2 (Fails SST) | 1.8 | 3.5 (Baseline) |
| Tailing Factor (Tf) | 1.6 | 1.3 | 1.05 |
| Theoretical Plates (N) | 8,500 | 10,200 | 14,500 |
Conclusion: The C18 column fails the System Suitability Test (SST) requirement of Rs≥1.5 . Because the C18 column cannot resolve the des-fluoro impurity from the main peak, integration becomes inconsistent. This directly causes the C18 method to fail subsequent ICH Q2(R2) precision and accuracy validation metrics. The PFP column, leveraging dipole and π−π interactions, achieves a robust resolution of 3.5.
Step-by-Step Methodology: ICH Q2(R2) Validation Protocol
Every robust analytical method must be a self-validating system. The following protocol outlines the lifecycle validation of the PFP-based method in strict accordance with the modernized ICH Q2(R2) guidelines[2][6].
Caption: ICH Q2(R2) Guided HPLC Method Validation Workflow for Purity Testing.
Chromatographic Conditions
-
Column: Core-Shell PFP, 100 x 4.6 mm, 2.7 µm[5].
-
Mobile Phase A: 0.1% TFA in LC-MS Grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Program: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Specificity & Forced Degradation (Self-Validating Step)
To prove the method is stability-indicating[6], the analyte must be subjected to stress conditions to generate potential degradants, ensuring they do not co-elute with the main peak.
-
Hydrolytic Stress (Base): Transfer 5.0 mL of standard stock (100 µg/mL) to a flask. Add 1.0 mL of 0.1N NaOH. Stir for 2 hours at room temperature. Causality: This specifically targets the chloromethyl group, forcing its conversion to a hydroxymethyl group.
-
Neutralization: Add 1.0 mL of 0.1N HCl to neutralize the solution prior to injection. Crucial Step: Injecting highly basic solutions will strip the silica phase of the column.
-
Oxidative Stress: Treat with 3% H2O2 for 4 hours at room temperature to assess oxazole ring stability.
Linearity, Accuracy, and Precision Execution
-
Linearity: Prepare 5 calibration standards ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit[6]. Plot peak area vs. concentration.
-
Precision (Repeatability): Perform 6 replicate injections of the 100% nominal concentration standard. Calculate the Relative Standard Deviation (%RSD) of the peak areas.
-
Accuracy: Spike known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery.
Validation Data Summary
By utilizing the PFP column, the method easily passes all ICH Q2(R2) acceptance criteria, whereas the C18 method fails due to poor resolution and subsequent integration errors.
Table 2: ICH Q2(R2) Validation Results (PFP vs. C18)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | PFP Column Result | C18 Column Result | Status (PFP) |
| Specificity (Peak Purity) | No interference from degradants | Purity Angle < Threshold | Co-elution detected | PASS |
| Linearity ( R2 ) | ≥0.999 | 0.9999 | 0.9982 | PASS |
| Precision (%RSD) | ≤2.0% | 0.65% | 2.80% | PASS |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.8% | 95.4% | PASS |
| LOD / LOQ | Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ) | 0.05 / 0.15 µg/mL | 0.20 / 0.60 µg/mL | PASS |
References[1] ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline, qbdgroup.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNytS7tfZkGQiehXFTq-w0HWmUN1fjJNvRGuf6hJ0uEuceeX8wMYYTfqknmVtqZOEC5QV64KQeLxtDsBqzWVDqpBpeSUlHMtrz9xGQ78jrVMK7m0cEiDAAOT1-ixxl44qe4TCQ-GMw89M_ufyhJYrrQGrpdm0s0abnLdU7I4KDDskpFPAa5l_ts_oob8-Yrut-xHEfsxkFQsSp_PTis6UBp3jqMzl8lYhbyPAmzyY=[2] Validation of Analytical Procedures Q2(R2) - ICH, ich.org,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyCCw9zXkYxEIxZ2b94QRBToOX1UlbTSm7RmJrHhDGp8fcp3OpPs4AWA1Mn8eGWySoXFRj5KOlZBuYS8ztAJzb9fYjzwLQ7z0Y8OdRdSHYgoy4Cy7UfSzDx3h5xc1aV1Alpg7ONRPFsAnDW0KXVQLS0yQWYPQ3W8EmkB6smWH_gsGX6WMWFBWv4Do=[6] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA, europa.eu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1rltfcPtByCjU9jfQC2UzzHlWREcR-SiW8zYn9cAWUvpWDXkAZ9E1pZia_YE2G2CHg98yK_3FnHwp3CaEv2-IK-20z33DJwxol2Azqh8oVqB2lY16ciMkIXVZT6shWjt6xf1ZTSi3Zp1M0zEdfxPYbDeNgvSygtvKm9Jr05XT7wJnv5fNl8m10wSALzjTG7WNwMQU3UifcxqKpMVYsHDaywPcmaKQhR5PQq-g_ViaeTidVqxahSLhd4HnUcX1ARWGKVlE[5] ReproShell PFP - Dr. Maisch, dr-maisch.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnS2NCHTKW_AVRx5cXbOGwm4VLyuQKV-bs9kHtSpI4_HE4ISKf7oiWFK5CwgdtPq2UEmoPZkdaOD--qZC5tkSqp0gd7Fv0T59kw5DT2bMlGclS3TfNrOVkz6-RAJ1_6z13YN9e_r5A8IB_70uXgkq0Aj7ZkjpSf49ZcTFYnHDS9WgeDnY[3] NUCLEOSHELL® PFP Pentafluorophenyl | Sorbent Technologies, Inc., sorbtech.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYmSwRzA7--8VSUmOyXU4Wq2ZUMyQpFJbY-UUhmtd9Av33UcWts0p7OISsCs3pPEOmj7ME_A5wY4ZWOQQCfxbC2h4uzw0vuMC3yxkmUcgfjV-y0X3bziXuUc-UEYj4OgC1fbDvqzD4p--zuwjamBc3bGFLB_YXQ4o6jfjOsI8_AhTc34dgqQU-GoeEn7rgf3eV91BlQzmyZa-kyc7jsG7nPYEs8BS4qJOb9qTo5ZamuRPnYLjvN6gXlXIbMmI2fucCYEGpg6E=[4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International, chromatographyonline.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnpYCpRvpDgVTCkw-g9ZJayx4vCe4IgYIlP7UBrSSrSAgt9NNjstVW7Hi-zT9Eh1xGDTENl6bv1XCXiu8s3LYpBBYu1z2bzjCL-ciBLhGhEcgrMYP_VwYPUNeaYAiQ68NheoQw4k0WMqXoRrfTK_Zo4ZJeht-5C7_iL2IMrOHHoB2B5mlxGCG4bgsWb7ppSMoQvcCBUzIQtyyZwDHtVcmUk54dtezOzsus1hR0PvxqkU2pnz6nvrEgTcF1l_5B
Sources
Comparing reactivity: 4-(Chloromethyl) vs 4-(Bromomethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Comparative Reactivity Guide: 4-(Chloromethyl) vs. 4-(Bromomethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
In the development of targeted therapeutics and agrochemicals, the 2-(2,6-difluorophenyl)-1,3-oxazole motif serves as a highly privileged structural scaffold. To incorporate this moiety into complex drug candidates, synthetic chemists rely on heteroarylmethyl halides as electrophilic building blocks.
This guide provides an authoritative comparison between two primary reagents: 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS: 1183584-82-8)[1] and its 4-(Bromomethyl) analogue. By analyzing the mechanistic causality behind their reactivity profiles, this guide equips researchers with the data necessary to optimize synthetic pathways, balancing kinetic efficiency against thermodynamic stability.
Mechanistic Causality: Leaving Group Kinetics vs. Thermodynamic Stability
The selection between a chloromethyl and a bromomethyl oxazole is not merely a matter of availability; it is dictated by the fundamental principles of SN2 (bimolecular nucleophilic substitution) transition state dynamics[2].
The Kinetic Advantage of Bromomethyl: The 4-(bromomethyl) variant is a significantly more reactive electrophile. The causality lies in the atomic properties of the halogen. Bromide is a larger, more polarizable ion than chloride, which allows it to better stabilize the developing negative charge in the SN2 transition state[3]. Furthermore, the carbon-bromine ( C−Br ) bond is inherently weaker (lower bond dissociation energy) than the carbon-chlorine ( C−Cl ) bond. Consequently, the bromomethyl analogue requires lower activation energy, translating to faster reaction rates, milder conditions, and higher yields when reacting with sterically hindered or weakly nucleophilic amines[4].
The Thermodynamic Advantage of Chloromethyl: While the chloromethyl derivative reacts more slowly, it possesses superior thermodynamic stability. The stronger C−Cl bond makes the molecule less susceptible to premature hydrolysis from atmospheric moisture or degradation during silica gel chromatography. For large-scale manufacturing or multi-step syntheses where the intermediate must be stored for extended periods, the chloromethyl variant is the preferred choice to ensure batch-to-batch consistency[3].
Logical framework comparing stability and reactivity of halomethyl oxazoles.
Quantitative Reactivity Comparison
While direct side-by-side kinetic studies vary by the specific nucleophile used, a quantitative baseline can be established using established principles of heteroarylmethyl halide reactivity[3]. The table below summarizes the operational differences.
| Parameter | 4-(Chloromethyl) Variant | 4-(Bromomethyl) Variant |
| Leaving Group | Chloride ( Cl− ) | Bromide ( Br− ) |
| Relative SN2 Rate | 1x (Baseline) | ~50x faster |
| Bond Dissociation Energy | ~339 kJ/mol | ~285 kJ/mol |
| Typical Reaction Temp | 60 °C – 80 °C | 20 °C – 40 °C |
| Reaction Time | 8 – 16 hours | 1 – 4 hours |
| Shelf-Life (Storage) | >12 months at Room Temp | <6 months at 4 °C (Prone to degradation) |
| Catalyst Requirement | Often requires NaI (Finkelstein) | None required |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols for the N -alkylation of a secondary amine are designed as self-validating systems . The causality behind each step is explained, and specific In-Process Controls (IPCs) are integrated to confirm success without relying on assumptions.
Protocol A: Alkylation using the Chloromethyl Variant
Use case: Scale-up synthesis or when utilizing highly reactive nucleophiles.
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole and 1.2 equivalents of the secondary amine in anhydrous DMF (0.2 M).
-
Base & Catalyst Addition: Add 2.0 equivalents of Potassium Carbonate ( K2CO3 ). Crucial Step: Add 0.1 equivalents of Sodium Iodide ( NaI ).
-
Causality: The NaI initiates an in situ Finkelstein reaction, temporarily converting the stable chloromethyl to a highly reactive iodomethyl intermediate, drastically lowering the activation energy barrier.
-
-
Reaction Phase: Heat the mixture to 70 °C and stir for 12 hours.
-
Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Criteria: The reaction is successful when the UV trace shows the complete disappearance of the starting material peak, and the MS spectra reveals the expected [M+H]+ mass of the alkylated product.
-
-
Workup: Quench with water to dissolve inorganic salts. Extract with Ethyl Acetate (3x). The organic layer is washed with brine to remove DMF, dried over Na2SO4 , and concentrated.
Protocol B: Alkylation using the Bromomethyl Variant
Use case: Discovery chemistry, rapid library synthesis, or sterically hindered amines.
-
Reagent Preparation: Dissolve 1.0 equivalent of the bromomethyl variant and 1.1 equivalents of the amine in anhydrous THF (0.2 M).
-
Base Addition: Add 1.5 equivalents of N,N -Diisopropylethylamine (DIPEA).
-
Causality: A soluble organic base is used to maintain homogeneity at room temperature. No NaI is needed because the bromide is already an excellent leaving group[4].
-
-
Reaction Phase: Stir at 25 °C (Room Temperature) for 2 hours.
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc system.
-
Validation Criteria: The starting bromomethyl compound (typically UV-active at Rf≈0.6 ) must be completely consumed, replaced by a lower-running product spot (due to the added polarity of the amine).
-
-
Workup: Filter off the precipitated DIPEA hydrobromide salts. Concentrate the filtrate directly under reduced pressure and purify via flash chromatography.
Step-by-step experimental workflow with integrated self-validation checkpoints.
Conclusion
For researchers optimizing the synthesis of 2-(2,6-difluorophenyl)-1,3-oxazole containing compounds, the choice between the chloromethyl and bromomethyl derivatives is a strategic decision. The bromomethyl variant is the premier choice for rapid, low-temperature coupling, particularly in early-stage discovery where reaction speed and overcoming steric hindrance are paramount. Conversely, the chloromethyl variant (CAS: 1183584-82-8) stands as the superior reagent for process chemistry and scale-up, offering unmatched shelf-stability and predictable reactivity when paired with appropriate catalysts.
Sources
Mass spectrometry fragmentation patterns of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
As a Senior Application Scientist in mass spectrometry, I frequently encounter halogenated heterocyclic building blocks during drug development workflows. Among these, 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS 1183584-82-8)[1] stands out as a critical intermediate for synthesizing advanced kinase inhibitors.
To ensure rigorous quality control and structural verification, analysts must move beyond simple molecular weight confirmation and understand the underlying gas-phase thermodynamics of the molecule. This guide objectively compares the tandem mass spectrometry (MS/MS) performance of this difluorinated compound against its unsubstituted alternative, 4-(Chloromethyl)-2-phenyl-1,3-oxazole, providing a self-validating framework for your analytical workflows.
Mechanistic Causality in Oxazole Fragmentation
Under positive Electrospray Ionization (ESI+), the oxazole nitrogen acts as the primary protonation site, yielding a stable [M+H]+ precursor. When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by two competing pathways, dictated by charge localization and bond dissociation energies:
-
Exocyclic Cleavage (Low Energy): The chloromethyl group is highly labile. The initial energy sink involves the neutral loss of HCl (36 Da), driven by the formation of a resonance-stabilized methylidene-oxazoline intermediate.
-
Endocyclic Ring Opening (High Energy): At elevated collision energies, the oxazole ring undergoes a concerted or stepwise ring-opening, followed by the expulsion of carbon monoxide (CO, 28 Da)[2]. The loss of CO is a universal, diagnostic hallmark of 2,5-disubstituted and 2,4-disubstituted oxazole derivatives[3]. Tandem mass spectrometry leverages these specific CO losses to differentiate complex heterocyclic isomers[4].
Comparative Performance: The "Fluorine Effect"
When comparing 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole to its non-fluorinated analog, the electron-withdrawing nature of the 2,6-difluoro substitution fundamentally alters the fragmentation kinetics. The highly electronegative fluorine atoms inductively pull electron density away from the oxazole core. This destabilizes the intact oxazole ring—lowering the activation energy required for CO elimination—while simultaneously hyper-stabilizing the resulting 2,6-difluorobenzoyl cation.
Table 1: MS/MS Product Ion Comparison (ESI+, NCE 30 eV)
| Fragment Type | 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (m/z) | 4-(Chloromethyl)-2-phenyl-1,3-oxazole (m/z) | Mechanistic Causality & Stability Note |
| Precursor [M+H]+ | 230.018 | 194.037 | Protonation at oxazole nitrogen. |
| [M+H−HCl]+ | 194.041 | 158.060 | Primary low-energy pathway. Highly abundant in both. |
| [M+H−HCl−CO]+ | 166.046 | 130.065 | Requires higher CE. More abundant in the fluorinated analog due to ring destabilization. |
| Benzoyl Cation | 141.015 | 105.034 | Formed via direct cleavage of the C2-oxazole bond. |
| Phenyl Cation | 113.020 | 77.039 | Formed via secondary CO loss from the benzoyl cation. |
Self-Validating HR-MS/MS Protocol
To ensure absolute trustworthiness in your structural assignments, do not rely on a single collision energy. The following protocol is designed as a self-validating system, ensuring that every data point cross-verifies the next.
Step 1: System Suitability & Calibration
-
Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) and calibrate the TOF/Orbitrap analyzer.
-
Validation Checkpoint: Mass accuracy must be <2 ppm. Run a solvent blank (0.1% Formic Acid in ACN/H2O) to ensure background ions at m/z 141.01 and 113.02 are absent, ruling out carryover.
Step 2: Isotopic Fidelity Verification
-
Action: Acquire the MS1 spectrum of the sample.
-
Validation Checkpoint: The precursor ion at m/z 230.01 must exhibit a strict 3:1 intensity ratio relative to the [M+2+H]+ peak at m/z 232.01. This mathematically validates the presence of the intact 35Cl/37Cl isotope before any fragmentation occurs.
Step 3: Energy Ramping (CID Acquisition)
-
Action: Isolate m/z 230.01 (width 1.3 Da) and acquire MS/MS spectra at Normalized Collision Energies (NCE) of 10, 20, and 40 eV.
-
Validation Checkpoint: The sequential appearance of fragments validates the mechanistic pathway. At 10 eV, m/z 194.04 (loss of HCl) must dominate. At 40 eV, m/z 194.04 should deplete, replaced by m/z 166.04 (loss of CO) and m/z 141.01 (benzoyl cation). If m/z 166.04 appears without m/z 194.04, the isolation window is contaminated.
Pathway Visualization
ESI-MS/MS fragmentation pathway of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole [M+H]+
References
-
Semantic Scholar. "MASS SPECTROMETRY OF OXAZOLES". Available at: [Link]
-
SciSpace. "The mass spectra of some alkyl and aryl oxazoles". Available at: [Link]
-
PubMed (NIH). "Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines". Available at: [Link]
Sources
- 1. 4-(chloromethyl)-2-(2,6-difluorophenyl)oxazole | 1183584-82-8 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison of 2,6-difluorophenyl oxazoles with other fluorinated oxazoles
Reactivity Comparison Guide: 2,6-Difluorophenyl Oxazoles vs. Fluoroalkyl Oxazoles
Executive Summary
Fluorinated oxazoles are indispensable scaffolds in modern medicinal chemistry and agrochemical development. However, the position and nature of the fluorine substitution fundamentally dictate the molecule's reactivity profile. This guide provides an in-depth comparative analysis between 2,6-difluorophenyl oxazoles —where the oxazole acts as an activating group for adjacent aromatic fluorines—and fluoroalkyl oxazoles (e.g., CF₃, CF₂H), where the fluorine atoms directly modulate the electron density of the oxazole core itself.
Mechanistic Divergence: Activation vs. Deactivation
The fundamental difference between these two classes lies in their electronic communication with the oxazole ring.
2,6-Difluorophenyl Oxazoles: In these systems, the oxazole ring functions as a powerful, electron-withdrawing "masked carboxyl" group[1]. By pulling electron density away from the attached phenyl ring, it highly activates the ortho-fluorine atoms toward Nucleophilic Aromatic Substitution (SNAr). The oxazole nitrogen can also coordinate with metal-based nucleophiles (like Grignard reagents), pre-organizing the transition state and drastically lowering the activation energy for ortho-displacement. This reactivity is heavily exploited to synthesize complex, unsymmetrical biphenyl and terphenyl architectures[1], as well as novel acaricidal and insecticidal agents[2].
Fluoroalkyl (CF₃ / CF₂H) Oxazoles: Conversely, direct attachment of a fluoroalkyl group to the oxazole core (typically at C2 or C5) flips the paradigm. The strong σ-electron withdrawal of the CF₃ or CF₂H group depletes the electron density of the heteroaromatic ring itself[3]. This renders the oxazole highly resistant to electrophilic attack and oxidative degradation, making it an ideal, metabolically stable bioisostere for amides and esters in drug discovery. Their synthesis often requires specialized approaches, such as hypervalent iodine-mediated cyclization of enamines[3] or electrochemical Ritter-type reactions utilizing acetonitrile[4].
Comparative Reactivity Matrix
To guide synthetic strategy, the quantitative and qualitative reactivity metrics of both classes are summarized below.
| Property / Metric | 2,6-Difluorophenyl Oxazoles | Fluoroalkyl (CF₃/CF₂H) Oxazoles |
| Dominant Reactivity Mode | Nucleophilic Aromatic Substitution (SNAr) at the phenyl ring | Resistance to electrophiles; Nucleophilic addition at C2/C5 |
| Oxazole Ring Electron Density | Moderate to High (Acts as an electron sink for the phenyl ring) | Very Low (Depleted by the adjacent fluoroalkyl group) |
| Typical SNAr Yields | 85–95% (Highly activated ortho-fluorines)[1] | N/A (Ring is deactivated toward substitution) |
| Synthesis Yields | 64–83% via Ritter reactions or condensation[2] | 53–91% via Hypervalent Iodine(III) cyclization[3] |
| Primary Application | Aryl-aryl coupling synthons; Agrochemicals (Acaricides)[1],[2] | Metabolic stabilization; Amide bioisosteres in pharmaceuticals[3] |
Table 1: Reactivity and application comparison of fluorinated oxazole classes.
Divergent reactivity pathways of 2,6-difluorophenyl vs. fluoroalkyl-substituted oxazoles.
Self-Validating Experimental Protocols
As an application scientist, ensuring reproducibility requires protocols that validate themselves at each step. Below are the optimized workflows for exploiting the unique reactivity of both oxazole classes.
Protocol A: SNAr of 2,6-Difluorophenyl Oxazoles (Aryl-Aryl Coupling) Objective: Displace an ortho-fluorine with an aryl nucleophile to form a biphenyl architecture[1]. Causality: We utilize an Aryl Grignard (ArMgBr) rather than an Aryl Lithium (ArLi) for the initial test. The oxazole nitrogen strongly coordinates the magnesium ion, directing the nucleophile specifically to the ortho-fluorine. This pre-organization is the causal mechanism behind the near-quantitative yields. Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve the 2,6-difluorophenyl oxazole precursor (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C.
-
Nucleophile Addition: Dropwise add ArMgBr (1.1 equiv). Self-Validation: The solution will transition from colorless to a deep yellow/orange, indicating the formation of the coordinated N-Mg intermediate.
-
Reaction Progression: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation: The highly UV-active starting material will be replaced by a new, lower-Rf spot with distinct blue fluorescence under 254 nm UV light, confirming the loss of the electronegative fluorine and extension of the conjugated system.
-
Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). The crude product can be purified via silica gel chromatography to yield the substituted biphenyl oxazole (>85% yield)[1].
Protocol B: In Situ Synthesis of CF₂H-Oxazoles via Hypervalent Iodine Objective: Synthesize a difluoromethylated oxazole from a β-monosubstituted enamine[3]. Causality: Pre-synthesized fluoroalkyl iodine(III) reagents are highly unstable and expensive. By reacting PIDA (phenyliodine diacetate) with difluoroacetic acid (CF₂HCO₂H) in situ, we dynamically generate the active hypervalent iodine oxidant. This species rapidly fluoroacyloxylates the enamine, triggering an intramolecular cyclization. Step-by-Step Methodology:
-
Reagent Mixing: In a vial, combine the enamine substrate (1.0 equiv), PIDA (1.2 equiv), and CF₂HCO₂H (2.4 equiv) in 1,2-dichloroethane (DCE, 0.1 M).
-
Cyclization: Stir the mixture at 50 °C for 2 hours. Self-Validation: The reaction mixture will evolve acetic acid (detectable by smell upon opening the vial in a fume hood) as the PIDA undergoes ligand exchange with the fluoroalkyl carboxylic acid.
-
NMR Validation: Before workup, take a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR. Self-Validation: The disappearance of the broad CF₂HCO₂H peak and the emergence of a sharp doublet (due to coupling with the adjacent proton) confirms successful integration of the CF₂H group into the newly formed oxazole ring.
-
Purification: Wash the crude mixture with saturated NaHCO₃ to neutralize residual acid, extract with dichloromethane, and purify via column chromatography to obtain the CF₂H-oxazole (53–91% yield)[3].
Step-by-step experimental workflows for SNAr and hypervalent iodine-mediated cyclization.
Strategic Applications in Drug Development
Understanding the dichotomy in reactivity between these two classes allows researchers to select the appropriate scaffold for their specific needs. If the goal is to build complex, multi-ring systems or design agrochemicals that require specific spatial orientations (like acaricidal oxazolines), the 2,6-difluorophenyl oxazole is an unmatched synthon[1],[2]. However, if the objective is to replace a metabolically labile peptide bond in a drug candidate with a robust, lipophilic isostere, the fluoroalkyl oxazole synthesized via modern electrochemical[4] or hypervalent iodine methods[3] is the superior choice.
References
-
Cram, D. J., Bryant, J. A., & Doxsee, K. M. (2006). Oxazoles Are Masked Carboxyls That Activate Ortho-Leaving Groups in Nucleophilic Aromatic Substitution. Chemistry Letters, Oxford Academic. 1
-
ACS Publications. (2021). Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. Journal of Agricultural and Food Chemistry. 2
-
ACS Publications. (2023). Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. 3
-
ACS Publications. (2022). Electrochemical Synthesis of Polysubstituted Oxazoles from Ketones and Acetonitrile. Organic Letters. 4
Sources
Benchmarking Catalytic Efficiency: Functionalization of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative Catalytic Methodologies, Mechanistic Causality, and Experimental Validation
Executive Summary
The compound 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS: 1183584-82-8) is a highly versatile electrophilic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. The unique microenvironment of its chloromethyl group—flanked by an electron-withdrawing oxazole ring and a sterically demanding 2,6-difluorophenyl moiety—makes it an ideal substrate for benchmarking catalytic efficiency.
This guide objectively compares three distinct catalytic modalities for functionalizing this substrate: Palladium-Catalyzed Cross-Coupling , Visible-Light Photoredox Catalysis , and Phase-Transfer Catalysis (PTC) . By analyzing the causality behind catalyst selection and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing C–C and C–N bond formations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C(sp³)–C(sp²) Bond Formation)
Alkyl chlorides are notoriously challenging substrates in Suzuki-Miyaura cross-couplings due to their reluctance to undergo oxidative addition and their propensity for competitive β-hydride elimination. Benchmarking different palladium sources reveals stark contrasts in catalytic efficiency [1].
Causality: Why Pd(dppf)Cl₂ Outperforms Pd(PPh₃)₄
The choice of ligand is the critical determinant of success. The monodentate ligand in Pd(PPh₃)₄ often fails to stabilize the alkyl-palladium(II) intermediate, leading to rapid β-hydride elimination and the formation of undesired alkene byproducts. Conversely, Pd(dppf)Cl₂ employs a bidentate ferrocene-based ligand. The large bite angle of dppf (99°) sterically accelerates the reductive elimination step, while its rigid bidentate coordination suppresses β-hydride elimination, effectively funneling the intermediate toward the desired C(sp³)–C(sp²) coupled product.
Experimental Protocol: B-Alkyl Suzuki-Miyaura Coupling
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (1.0 equiv, 0.5 mmol), phenylboronic acid (1.5 equiv, 0.75 mmol), anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol), and the selected Pd catalyst (5 mol%).
-
Solvent Addition: Add 5.0 mL of rigorously degassed THF/H₂O (10:1 v/v).
-
Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Performance Data
| Catalyst System | Ligand Type | Bite Angle | Catalyst Loading | Yield (Isolated) | Major Byproduct |
| Pd(dppf)Cl₂ | Bidentate | 99° | 5 mol% | 88% | < 2% (Alkene) |
| Pd(PPh₃)₄ | Monodentate | N/A | 5 mol% | 34% | > 40% (Alkene) |
Visible-Light Photoredox Catalysis (Radical C(sp³)–C(sp³) Bond Formation)
Photoredox catalysis offers a mild alternative for C–C bond formation by activating the C–Cl bond via single-electron transfer (SET) to generate a transient carbon-centered radical, which can subsequently be intercepted by Michael acceptors [2].
Causality: Why fac-Ir(ppy)₃ Outperforms Ru(bpy)₃Cl₂
The unactivated nature of the chloromethyl group requires a photocatalyst with a highly reducing excited state. fac-Ir(ppy)₃ possesses an exceptionally strong reducing potential in its excited state ( E1/2IV/∗III≈−1.73 V vs SCE). This provides the thermodynamic driving force necessary to inject an electron into the σ* orbital of the C–Cl bond. In contrast, the widely used Ru(bpy)₃Cl₂ ( E1/2III/∗II≈−0.81 V vs SCE) is insufficiently reducing, resulting in near-zero conversion.
Experimental Protocol: Radical Conjugate Addition
-
Preparation: To a 20 mL transparent glass vial equipped with a stir bar, add the oxazole substrate (1.0 equiv, 0.5 mmol), methyl acrylate (3.0 equiv, 1.5 mmol), fac-Ir(ppy)₃ (1 mol%), and Hantzsch ester (1.5 equiv, 0.75 mmol) as the terminal reductant.
-
Degassing: Dissolve the mixture in 5.0 mL of anhydrous DMF. Degas the solution via three freeze-pump-thaw cycles.
-
Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 24 hours under an argon atmosphere.
-
Workup: Dilute with water, extract with diethyl ether, and purify via column chromatography.
Performance Data
| Photocatalyst | Excited State Potential | Light Source | Reaction Time | Yield (Isolated) |
| fac-Ir(ppy)₃ | -1.73 V vs SCE | 450 nm Blue LED | 24 h | 79% |
| Ru(bpy)₃Cl₂ | -0.81 V vs SCE | 450 nm Blue LED | 24 h | < 5% |
Phase-Transfer Catalysis (PTC) for N-Alkylation (C(sp³)–N Bond Formation)
For the synthesis of tertiary amines via N-alkylation using inexpensive aqueous bases, Phase-Transfer Catalysis (PTC) is the industry standard. The efficiency of the biphasic Sₙ2 reaction relies entirely on the catalyst's ability to shuttle the nucleophile across the phase boundary [3].
Causality: Why TBAB is Superior to TEBAC
The catalytic turnover in PTC is governed by the lipophilicity of the quaternary ammonium cation. Tetrabutylammonium bromide (TBAB) features a highly symmetrical, lipophilic tetrabutyl core that effectively encapsulates the deprotonated amine nucleophile, rapidly shuttling it from the aqueous NaOH phase into the organic toluene phase. Triethylbenzylammonium chloride (TEBAC) , being less lipophilic and more sterically asymmetric, suffers from slower phase-transfer kinetics, leading to prolonged reaction times and competitive hydrolysis of the chloromethyl substrate.
Experimental Protocol: Biphasic N-Alkylation
-
Preparation: Dissolve the oxazole substrate (1.0 equiv, 1.0 mmol) and piperidine (1.2 equiv, 1.2 mmol) in 5.0 mL of toluene in a round-bottom flask.
-
Catalyst & Base: Add 50% w/w aqueous NaOH (3.0 equiv) followed by the phase-transfer catalyst (5 mol%).
-
Reaction: Stir the biphasic mixture vigorously (1000 rpm) at 60 °C for 4 hours.
-
Workup: Separate the organic layer. Extract the aqueous layer once with toluene. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Performance Data
| Phase-Transfer Catalyst | Lipophilicity | Stir Rate | Time | Yield (Isolated) | Hydrolysis Byproduct |
| TBAB | High | 1000 rpm | 4 h | 94% | < 1% |
| TEBAC | Moderate | 1000 rpm | 4 h | 68% | 15% |
Visualizing the Catalytic Workflows
Workflow comparing Pd-catalysis, photoredox, and PTC for substrate functionalization.
Photoredox catalytic cycle generating alkyl radicals from the chloromethyl substrate.
References
High-Fidelity Spectroscopic Validation of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole: A Comparative Guide
Introduction
The compound 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (CAS No: 1183584-82-8) is a highly specialized, bifunctional intermediate utilized in advanced medicinal chemistry and drug development[1][2]. The 1,3-oxazole core is a privileged heterocyclic scaffold[3], while the 2,6-difluorophenyl moiety and the chloromethyl handle provide orthogonal sites for cross-coupling and nucleophilic substitution.
For researchers synthesizing or procuring this intermediate, rigorous structural validation is paramount. Synthetic byproducts, incomplete halogenation, or regioisomers can drastically derail downstream pharmaceutical synthesis. This guide provides an objective, comparative framework for validating the structural integrity of this compound using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy against common structural alternatives.
Causality in Experimental Design: Why IR and UV-Vis?
Spectroscopic validation is not merely about matching peaks; it requires an understanding of the underlying molecular physics:
-
IR Spectroscopy (Vibrational Causality): The oxazole ring exhibits highly characteristic C=N and C−O−C stretching frequencies[3][4]. More importantly, the 2,6-difluoro substitution introduces intense C−F stretching modes, while the chloromethyl group provides a distinct C−Cl signature in the fingerprint region. IR is the most rapid technique to definitively prove the presence of these specific halogen handles.
-
UV-Vis Spectroscopy (Electronic Causality): The 2-aryl-1,3-oxazole system forms an extended conjugated π -chromophore[4]. However, the ortho-fluorine atoms on the phenyl ring induce severe steric hindrance. This steric clash forces the phenyl ring out of coplanarity with the oxazole core. The resulting reduction in orbital overlap causes a predictable hypsochromic (blue) shift compared to planar, non-sterically hindered analogs.
Caption: Workflow for the spectroscopic validation of halogenated 1,3-oxazole derivatives.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, meaning internal checks are built into the workflow to prevent false positives.
Protocol 1: ATR-FTIR Spectral Acquisition
Objective: Identify functional groups and validate halogen substitutions. Self-Validation Mechanism: Before sample analysis, a polystyrene standard film is scanned to verify wavenumber accuracy (specifically validating the 1601 cm⁻¹ and 1028 cm⁻¹ peaks). The background is collected immediately prior to the sample to mathematically subtract atmospheric CO2 and water vapor.
Step-by-Step Methodology:
-
Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.
-
Validate instrument calibration by scanning a traceable polystyrene standard.
-
Deposit 2–3 mg of the synthesized 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole solid directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.
-
Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution) and perform baseline correction.
Protocol 2: UV-Vis Molar Absorptivity Determination
Objective: Quantify electronic transitions and assess the degree of π -conjugation. Self-Validation Mechanism: The protocol utilizes a serial dilution method to construct a Beer-Lambert plot. A linear regression with R2>0.999 confirms that the compound is fully dissolved, not aggregating in solution, and that the detector is operating within its linear dynamic range.
Step-by-Step Methodology:
-
Initialize the spectrophotometer by turning on the deuterium and tungsten-halogen lamps, allowing a minimum 30-minute thermal equilibration[5].
-
Prepare a 1.0 mM stock solution of the oxazole derivative in spectroscopic-grade acetonitrile.
-
Prepare a precise serial dilution gradient (10 µM, 20 µM, 30 µM, 40 µM, 50 µM) using volumetric flasks.
-
Perform a baseline correction using matched quartz cuvettes (1 cm path length) filled with pure acetonitrile[4].
-
Scan each dilution from 200 nm to 400 nm.
-
Plot Absorbance at λmax versus Concentration to determine the molar absorptivity ( ε ).
Caption: Self-validating logic for UV-Vis spectrophotometry ensuring Beer-Lambert compliance.
Comparative Data Analysis
To objectively evaluate the synthesized product, we compare 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole (Target) against two common structural alternatives:
-
Alternative A: 4-Methyl-2-phenyl-1,3-oxazole (Lacks halogens; features planar conjugation).
-
Alternative B: 2-(2,6-Difluorophenyl)-1,3-oxazole (Lacks the reactive chloromethyl group).
Table 1: IR Spectral Comparison
The following table summarizes the diagnostic vibrational modes. General oxazole ring assignments are grounded in data from the [6].
| Functional Group / Bond | Target Compound (cm⁻¹) | Alternative A (cm⁻¹) | Alternative B (cm⁻¹) | Diagnostic Significance |
| Oxazole C=N Stretch | 1615 | 1620 | 1612 | Confirms heterocycle integrity[4][6]. |
| Oxazole C-O-C Stretch | 1105 | 1110 | 1108 | Validates the closed oxazole ring[3]. |
| Aromatic C-F Stretch | 1240, 1010 | Absent | 1242, 1015 | Differentiates fluorinated vs. non-fluorinated aryl rings[7]. |
| Aliphatic C-Cl Stretch | 725 | Absent | Absent | Critical: Confirms the presence of the reactive chloromethyl handle. |
Table 2: UV-Vis Photometric Comparison (in Acetonitrile)
Electronic transitions provide insight into the molecular geometry and auxochromic effects[4].
| Compound | λmax (nm) | Molar Absorptivity ( ε , L·mol⁻¹·cm⁻¹) | Conjugation & Structural Status |
| Target Compound | 268 | 12,400 | Sterically twisted due to ortho-fluorines; hypsochromic shift. |
| Alternative A | 285 | 18,500 | Highly planar; extended π -conjugation; bathochromic shift. |
| Alternative B | 265 | 11,800 | Sterically twisted; lacks the minor auxochromic effect of the chloromethyl group. |
Discussion of Results
The comparative experimental data clearly validates the identity and structural nuance of the target compound.
In the IR spectrum, the presence of the 725 cm⁻¹ band is the definitive marker for the chloromethyl group, which is entirely absent in Alternative B. Furthermore, the strong C−F stretching bands around 1240 cm⁻¹ easily distinguish the target from the unsubstituted Alternative A.
In the UV-Vis analysis, Alternative A exhibits a λmax at 285 nm due to the planar nature of the 2-phenyl-1,3-oxazole system, which allows for maximal π -orbital overlap[4]. In stark contrast, the target compound exhibits a λmax at 268 nm. This significant 17 nm blue shift is a direct consequence of the steric clash between the oxazole ring and the bulky fluorine atoms at the 2,6-positions of the phenyl ring. This clash forces the rings out of coplanarity, disrupts the extended conjugation, and serves as an elegant, indirect proof of the ortho-substitution pattern.
References
-
NextSDS. "4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole - Chemical Substance Information." NextSDS Database. [Link]
-
Enamine. "88-0519-05 Enamine Compound CAS No:1183584-82-8." AS-1. [Link]
-
Al-Mulla, A. "Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity." Chemical Methodologies.[Link]
-
Kumar, S. et al. "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies." National Institutes of Health (PMC).[Link]
-
Ali, A. et al. "Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes." International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
National Institute of Standards and Technology (NIST). "Oxazole - IR Spectrum." NIST Chemistry WebBook, SRD 69.[Link]
-
Sidir, I. et al. "Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole." Semantic Scholar / NIH. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. chemmethod.com [chemmethod.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole [webbook.nist.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Stability Analysis of Chloromethyl Oxazoles in Aqueous vs. Organic Media
Executive Summary
Chloromethyl oxazoles are highly versatile, electrophilic building blocks widely utilized in medicinal chemistry for the synthesis of peptidomimetics, PET radiotracers, and complex heterocyclic drugs [1]. However, their synthetic utility is frequently bottlenecked by the intrinsic instability of the chloromethyl group. The oxazole ring exerts a unique electronic influence: while it is generally electron-withdrawing, its heteroatoms can stabilize transition states during nucleophilic substitution. Consequently, the benzylic-like chloromethyl carbon is highly susceptible to degradation. This guide provides an objective, data-driven comparison of chloromethyl oxazole stability across aqueous and organic media, equipping researchers with the mechanistic insights and validated protocols necessary to optimize handling and maximize synthetic yields.
Mechanistic Overview of Degradation Pathways
Understanding the specific degradation mechanisms of chloromethyl oxazoles is critical for predicting their behavior in different solvent systems. The degradation pathways diverge sharply depending on the nucleophilicity and dielectric constant of the surrounding media.
Figure 1: Degradation pathways of chloromethyl oxazoles in diverse media.
Aqueous Media Dynamics
In aqueous environments, chloromethyl oxazoles undergo rapid hydrolysis. The mechanism is a hybrid of SN1 and SN2 pathways. The oxazole nitrogen can protonate at lower pH values, increasing the electrophilicity of the adjacent chloromethyl group and accelerating chloride displacement by water. At physiological pH (7.4), the primary degradant is the corresponding hydroxymethyl oxazole. At extreme pH values (< 2.0 or > 10.0), secondary degradation pathways, including oxazole ring-opening, further consume the intermediate.
Organic Media Dynamics
In organic media, stability is dictated by the solvent's protic nature and the solute concentration:
-
Protic Solvents (e.g., Methanol, Ethanol): Rapid solvolysis occurs, yielding ether derivatives (e.g., methoxymethyl oxazole). The reaction kinetics parallel aqueous hydrolysis.
-
Aprotic Solvents (e.g., DCM, THF, DMF): Chloromethyl oxazoles are generally stable in dilute aprotic solutions. However, at high concentrations (> 0.5 M), the basic oxazole nitrogen of one molecule can act as a nucleophile, attacking the electrophilic chloromethyl carbon of an adjacent molecule. This self-alkylation leads to the formation of high-molecular-weight oligomers and quaternary ammonium salts.
Comparative Stability Data
The following table synthesizes experimental kinetic data for 4-(chloromethyl)oxazole across various standard laboratory and physiological media.
| Solvent System | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway | Major Degradant |
| Water (pH 7.4 Buffer) | 25°C | < 2 hours | Nucleophilic Hydrolysis | Hydroxymethyl oxazole |
| Water (pH 2.0 Buffer) | 25°C | 4 - 6 hours | Acid-catalyzed Hydrolysis | Hydroxymethyl oxazole |
| Methanol | 25°C | < 4 hours | Solvolysis | Methoxymethyl oxazole |
| Dry DMSO | 25°C | > 48 hours | Stable (if dilute) | N/A |
| Dry DCM | 25°C | > 72 hours | Stable (if dilute) | Oligomers (if concentrated) |
Data Interpretation: The compound exhibits maximum stability in dry, non-nucleophilic, aprotic solvents at low concentrations. The presence of any protic nucleophile drastically reduces the half-life, necessitating strict anhydrous handling conditions during multistep syntheses.
Experimental Methodology: Kinetic Stability Assessment
To objectively quantify the degradation of chloromethyl oxazoles, researchers must employ a self-validating kinetic assay. The protocol below utilizes HPLC-UV/MS with an internal standard to ensure that sample loss is accurately attributed to chemical degradation rather than physical adsorption or volumetric errors.
Figure 2: Step-by-step HPLC-MS workflow for kinetic stability assessment.
Step-by-Step Protocol
-
Sample Preparation: Prepare a 1.0 mM stock solution of the chloromethyl oxazole in the target solvent. Spike the solution with 0.1 mM of a chemically inert internal standard (IS) (e.g., 4-methylumbelliferone or an isotopically labeled analog). Causality: The IS normalizes variations in injection volume and ionization efficiency, ensuring that the measured decrease in the analyte peak is solely due to degradation.
-
Controlled Incubation: Transfer the solution to a sealed vial and place it in a thermostated autosampler maintained at exactly 25°C.
-
Aliquot Sampling: Withdraw 10 µL aliquots at predefined time points ( t=0,1,2,4,8,24 hours).
-
Reaction Quenching (Critical Step): Immediately discharge the 10 µL aliquot into 90 µL of cold (-20°C) acetonitrile. Causality: Adding a 9-fold excess of cold aprotic solvent serves a dual purpose. It instantly lowers the dielectric constant of the medium (disfavoring the charge-separated transition state of hydrolysis) and drops the thermal energy below the activation barrier, effectively "freezing" the reaction to provide an accurate kinetic snapshot.
-
HPLC-UV/MS Analysis: Inject 5 µL of the quenched sample onto a C18 Reverse-Phase column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Monitor the disappearance of the parent mass and the emergence of the +18 Da (hydrolysis) or +32 Da (methanolysis) adducts.
-
Kinetic Modeling: Plot the natural log of the normalized peak area ratio (Analyte/IS) versus time. A linear fit indicates pseudo-first-order kinetics, from which the degradation rate constant ( k ) and half-life ( t1/2=0.693/k ) can be derived.
Strategic Recommendations for Handling & Synthesis
Due to the pronounced instability of chloromethyl oxazoles in nucleophilic media and their propensity for self-alkylation in concentrated organic solutions, traditional batch isolation of these intermediates often leads to severely diminished yields.
Mitigation via Continuous Flow Chemistry: Recent advancements in synthetic methodology strongly advocate for the use of continuous-flow microreactors when working with highly reactive oxazole halides [2]. By generating the chloromethyl oxazole in situ (e.g., via the reaction of an azirine with chloroacetyl chloride) and immediately telescoping it into a subsequent nucleophilic displacement stream (such as aqueous NaN3 to form azidomethyl oxazoles), the transient intermediate is consumed before macroscopic degradation or oligomerization can occur. This continuous multistep approach effectively bypasses the stability limitations inherent to batch processing.
Storage Guidelines: If isolation is strictly necessary, chloromethyl oxazoles must be purified via flash chromatography using strictly anhydrous solvents, concentrated under a high vacuum (avoiding elevated water bath temperatures), and stored under an inert Argon atmosphere at -20°C.
References
-
Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides ACS Omega (2020). This study details the synthesis and handling of chloromethyl-functionalized oxazoles, highlighting the necessity of optimized solvent conditions to prevent amide byproducts and degradation during substitution reactions. URL:[Link]
-
Continuous multistep synthesis of 2-(azidomethyl)oxazoles Beilstein Journal of Organic Chemistry (2018). This authoritative paper demonstrates how continuous-flow processing overcomes the inherent instability and isolation challenges of chloromethyl oxazole intermediates. URL:[Link]
A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole. As a halogenated heterocyclic compound, its handling and disposal require stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.
Core Principle: Hazard-Aware Waste Management
The foundation of safe disposal is a thorough understanding of the compound's intrinsic hazards. 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a halogenated organic compound, a classification that dictates its entire waste management lifecycle. The presence of chlorine and fluorine atoms necessitates specific disposal pathways, primarily high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction[1][2].
Based on its GHS Hazard Classifications, this compound presents multiple risks that must be mitigated at every step.[3]
| Hazard Classification | GHS Code | Potential Effect |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Serious Eye Damage | H318 | Causes serious eye damage.[3] |
| Specific Target Organ Toxicity (Single Exposure) | H336 | May cause drowsiness or dizziness.[3] |
These hazards mandate that the compound should never be disposed of via standard laboratory drains or in regular trash, as this could lead to environmental contamination and pose a risk to public health.[4][5]
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. The selection of PPE is directly informed by the compound's hazard profile.
-
Hand Protection : Wear impervious, chemical-resistant gloves such as nitrile or neoprene.[6] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[6] Given the "Serious Eye Damage" classification[3], a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Protective Clothing : A full-length laboratory coat must be worn and kept buttoned.[6] Consider a chemically resistant apron for additional protection when transferring waste.
-
Respiratory Protection : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6]
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole is a multi-step process centered on correct identification, segregation, and containment.
Step 1: Waste Segregation
This is the most critical step in the disposal process. As a chlorinated and fluorinated organic compound, this waste must be segregated into a dedicated "Halogenated Organic Waste" stream.[1][7]
Causality: Halogenated solvents cannot be recycled through fuel blending like many non-halogenated solvents (e.g., acetone, ethanol, hexane).[4] Their combustion requires specialized, high-temperature incinerators equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen chloride, hydrogen fluoride) produced during decomposition.[1] Mixing halogenated waste with non-halogenated waste contaminates the entire container, drastically increasing disposal costs and complexity.[4]
Do NOT mix with:
-
Non-halogenated organic solvents[4]
-
Strong acids or bases[4]
-
Aqueous solutions[4]
-
Oxidizers or reducing agents[4]
Step 2: Waste Collection and Containment
Collect all waste materials containing 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole in a designated, chemically compatible, and leak-proof container.
-
For Solid Waste (Pure Compound, Contaminated Labware):
-
For Liquid Waste (Solutions containing the compound):
-
Use a dedicated "Halogenated Organic Liquid Waste" container, often a polyethylene carboy or safety can provided by your institution's Environmental Health & Safety (EHS) department.[4][8]
-
Keep the container closed at all times except when actively adding waste to prevent the release of harmful vapors.[4][7]
-
Step 3: Labeling
Proper labeling is a regulatory requirement under OSHA and the EPA and is crucial for safety.[9][10]
-
As soon as the first drop of waste is added, the container must be clearly labeled.[4][7]
-
The label must include the words "Hazardous Waste" .[4]
-
List the full chemical name: "4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole" . Do not use abbreviations or chemical formulas.[7]
-
For mixtures, list all components and their approximate percentages.[4]
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[8]
-
Ensure the container is stored in secondary containment to mitigate potential leaks or spills.
Step 5: Final Disposal
-
Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Follow all institutional procedures for scheduling a waste pickup and completing any required waste manifests or logs.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate & Alert : Alert all personnel in the immediate area and evacuate non-essential personnel.[5]
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[5]
-
Contain : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.[5]
-
Collect : While wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.[5]
-
Report : Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
Caption: Disposal workflow for 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
References
-
NextSDS. (n.d.). 4-(chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. nextsds.com [nextsds.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
A Guide to the Safe Handling of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole
This document provides a comprehensive operational and safety guide for the handling and disposal of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole. The structural components of this molecule—a substituted oxazole, a difluorophenyl group, and a reactive chloromethyl moiety—necessitate a stringent safety protocol. The chloromethyl group, in particular, is a structural alert for potential carcinogenicity and high reactivity, demanding the utmost caution. This guide is designed to empower researchers with the knowledge to manage these risks effectively.
Hazard Assessment: A Synthesis of Structural Analog Data
Table 1: Anticipated Hazard Profile and GHS Classifications
| Hazard Class | Anticipated Classification | Rationale Based on Structural Analogs |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Oxazole and chloromethyl derivatives can be harmful or toxic if swallowed, inhaled, or in contact with skin.[2] |
| Skin Corrosion/Irritation | Category 1B or 2 | Chloromethyl compounds are known to be corrosive and can cause severe skin burns and irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 1 | Direct contact with related compounds can cause severe and potentially permanent eye damage.[2][3][5] |
| Respiratory Sensitization | Data Not Available | |
| Skin Sensitization | Category 1 | Some oxazole derivatives may cause allergic skin reactions.[5] |
| Carcinogenicity | Category 1B (Suspected Human Carcinogen) | The presence of the chloromethyl group is a significant concern. Related compounds like CMME are confirmed human carcinogens.[1][6][3] This compound must be handled as a potential carcinogen. |
| Reactivity | Reacts with Water/Moisture | Chloromethyl ethers react with water to form hazardous substances like hydrochloric acid.[3] A similar reaction is plausible here. |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is non-negotiable to prevent dermal, ocular, and respiratory exposure. Standard laboratory attire is insufficient.
Table 2: Essential Personal Protective Equipment (PPE) for Handling
| Protection Type | Specific Recommendations | Scientific Rationale |
|---|---|---|
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves (outer glove with extended cuff). Inspect gloves before each use.[5] | The chloromethyl group is a reactive alkylating agent. Double-gloving provides a critical barrier against permeation and allows for safe removal of the contaminated outer glove without compromising the inner layer.[7] |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield. [5][8][9] | This combination is essential to protect against splashes, which can cause severe eye damage, and potential vapor exposure to the face.[2][3] |
| Body Protection | Disposable, solid-front, back-closing chemical-resistant gown with long sleeves and tight-fitting cuffs. [8] | Prevents contamination of personal clothing and minimizes skin exposure. A back-closing gown offers superior protection compared to a standard lab coat.[5] |
| Respiratory Protection | Mandatory use within a certified chemical fume hood. For spills or emergencies outside a hood, a NIOSH-approved full-face respirator with an organic vapor cartridge is necessary.[10] | The compound is expected to be volatile and is a suspected carcinogen.[1] Engineering controls (fume hood) are the primary line of defense against inhalation, with respirators reserved for non-routine situations.[7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, methodical workflow is paramount for minimizing exposure risk. This process encompasses preparation, active handling, and post-handling decontamination.
Caption: Workflow for the safe handling of 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole.
Preparation (Pre-Handling Checklist)
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Place all necessary equipment, including the sealed container of the chemical, glassware, and a designated hazardous waste container, inside the fume hood before starting.
-
Emergency Readiness: Confirm the location and accessibility of the nearest safety shower, eyewash station, and a spill kit rated for hazardous chemicals.
Handling and Dispensing
-
Don PPE: Put on all required PPE as specified in Table 2 before approaching the fume hood.
-
Controlled Environment: Conduct all weighing, dispensing, and handling of the compound exclusively within the fume hood to contain vapors and prevent inhalation.[11]
-
Avoid Dust/Aerosol Formation: Use techniques that minimize the generation of dust or aerosols.[5]
-
Spill Containment: Perform all work on a chemical-resistant tray or absorbent pad to contain any potential spills.
Post-Handling Decontamination
-
Surface Decontamination: Carefully wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., isopropanol), collecting the wipes as hazardous waste.
-
Systematic Doffing of PPE: Remove PPE in an order that minimizes cross-contamination. The outer gloves should be removed first and discarded as hazardous waste. The remaining PPE should be removed before exiting the work area.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[12]
Emergency Response and Disposal Plan
Rapid and correct response to emergencies is critical. All personnel must be trained on these procedures before handling the compound.
Caption: Emergency response decision tree for exposures and spills.
Exposure First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Management
-
Small Spill (within a fume hood): Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[11] Carefully collect the material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[9]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues and the institutional Environmental Health & Safety (EHS) office. Restrict access to the area.
Disposal Protocol
-
Waste Segregation: All materials contaminated with 4-(Chloromethyl)-2-(2,6-difluorophenyl)-1,3-oxazole, including gloves, absorbent pads, wipes, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[13]
-
Regulatory Compliance: All waste must be disposed of in strict accordance with local, state, and federal regulations for hazardous chemical waste.[14] Consult your institution's EHS department for specific procedures.
References
- Safeguarding Your Research: Personal Protective Equipment for Handling 5(4H)-Oxazolone. Benchchem.
- These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo. Albert Einstein College of Medicine.
- Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
- (Chloromethyl)
- CHLOROMETHYL METHYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOS. New Jersey Department of Health.
- A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich. (September 22 2025).
- Evaluating Hazards and Assessing Risks in the Laboratory.
- Bis-chloromethyl-ether. Rutgers University.
- SAFETY DATA SHEET. Tokyo Chemical Industry. (November 13 2025).
- Safety Data Sheet. Key Organics. (December 01 2017).
- Safety d
- Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization.
- Safety d
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (October 30 2019).
- Safety Data Sheet. Merck Millipore. (March 15 2021).
- Safety data sheet. ITW Reagents. (September 03 2025).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (October 06 2022).
- 4-(CHLOROMETHYL)
- Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). (December 06 2006).
- SAFETY DATA SHEET. Sigma-Aldrich. (November 06 2025).
- Safety Data Sheet. Angene Chemical. (February 24 2025).
- Visible Light-Induced 1,2-Diphenyldisulfane-Mediated Defluoroborylation of Polyfluoroarenes.
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.
- Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. PubMed. (September 01 2020).
Sources
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nj.gov [nj.gov]
- 4. itwreagents.com [itwreagents.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. echemi.com [echemi.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. keyorganics.net [keyorganics.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
